5-Nitro-2-(trifluoromethyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitro-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2/c7-6(8,9)5-2-1-4(3-10-5)11(12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSJYRKGWJZNON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50554189 | |
| Record name | 5-Nitro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116470-66-7 | |
| Record name | 5-Nitro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 5-Nitro-2-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitro-2-(trifluoromethyl)pyridine is a key heterocyclic building block in medicinal chemistry and agrochemical research. Its unique electronic properties, stemming from the electron-withdrawing nitro and trifluoromethyl groups on the pyridine scaffold, make it a valuable precursor for the synthesis of a wide range of complex organic molecules. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and derivatization, and a discussion of its applications in modern drug development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, reaction setup, and integration into synthetic workflows.
| Property | Value | Reference |
| CAS Number | 116470-66-7 | [1] |
| Molecular Formula | C₆H₃F₃N₂O₂ | [1] |
| Molecular Weight | 192.10 g/mol | [1] |
| Appearance | Off-white crystalline powder | [2] |
| Purity | Typically ≥97% | [1] |
Synthesis and Reactivity
The synthesis of trifluoromethylpyridines often involves multi-step processes.[3] A common strategy for related compounds involves the halogenation and subsequent fluorination of picoline derivatives.[3] The reactivity of this compound is dominated by the strong electron-withdrawing nature of both the nitro and trifluoromethyl groups. This makes the pyridine ring susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. The nitro group itself can be reduced to an amine, providing a versatile handle for further functionalization.
Experimental Protocols
The following are representative experimental protocols for the synthesis and derivatization of related trifluoromethylpyridine compounds. These can be adapted for this compound.
Protocol 1: Synthesis of a Chlorinated Pyridine Intermediate
This protocol outlines the general steps for the synthesis of a chloro-substituted trifluoromethylpyridine from a hydroxy-pyridine precursor, which is a common strategy in the synthesis of such intermediates.[4][5]
Materials:
-
2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalyst)
-
Acetonitrile (solvent, if using POCl₃)
-
Benzyltriethylammonium chloride (phase transfer catalyst, if using POCl₃)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile), slowly add thionyl chloride (excess) or phosphorus oxychloride (3.0 eq).[4][5]
-
Add a catalytic amount of DMF.[5] If using POCl₃, a phase transfer catalyst like benzyltriethylammonium chloride can also be added.[4]
-
Heat the reaction mixture at 80-100 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4][5]
-
Upon completion, carefully quench the reaction mixture with water or pour it onto ice.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4][5]
-
The crude product can be purified by column chromatography if necessary.
References
- 1. This compound - Advanced Biochemicals [advancedbiochemicals.com]
- 2. innospk.com [innospk.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-CHLORO-3-NITRO-5-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Characteristics of 5-Nitro-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-2-(trifluoromethyl)pyridine is a key chemical intermediate in the synthesis of various functionalized pyridine derivatives. Its unique electronic properties, stemming from the presence of a strong electron-withdrawing nitro group and a trifluoromethyl group on the pyridine ring, make it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, including its physical and spectral properties, synthesis and purification protocols, reactivity, and stability.
Physicochemical Properties
| Property | Value | Source/Reference |
| Molecular Formula | C₆H₃F₃N₂O₂ | [1] |
| Molecular Weight | 192.10 g/mol | [1] |
| Appearance | Not explicitly stated, likely a solid | Inferred from related compounds |
| Melting Point | Data not available. For comparison, 5-Amino-2-(trifluoromethyl)pyridine has a melting point of 39-43 °C.[2] | |
| Boiling Point | Data not available. For comparison, 2,3-Dichloro-5-(trifluoromethyl)pyridine has a boiling point of 80 °C at 20 mm Hg.[3] | |
| Solubility | Data not available. Likely soluble in common organic solvents. | Inferred from general chemical principles |
| Purity | Typically ≥97% or ≥98% | [1] |
Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound provide detailed information about its molecular structure.
| Nucleus | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz | Multiplicity | Assignment | Reference |
| ¹H NMR (400 MHz, CDCl₃) | 9.52 | 2.3 | d | H-6 | [4] |
| 8.72 | 8.6, 2.4 | dd | H-4 | [4] | |
| 7.97 | 8.6 | d | H-3 | [4] | |
| ¹³C NMR (101 MHz, CDCl₃) | 152.3 | 35.4 | q | C-2 | [4] |
| 151.7 | s | C-6 | [4] | ||
| 137.7 | s | C-5 | [4] | ||
| 133.1 | 0.9 | q | C-4 | [4] | |
| 121.0 | 2.7 | q | C-3 | [4] | |
| 120.9 | 275.8 | q | CF₃ | [4] | |
| ¹⁹F NMR (376 MHz, CDCl₃) | -68.1 | s | CF₃ | [4] |
Infrared (IR) Spectroscopy
While a specific experimental IR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3100-3000 | Aromatic C-H | Stretching |
| ~1600, ~1475 | Aromatic C=C | Stretching |
| ~1540, ~1350 | Nitro (NO₂) group | Asymmetric and Symmetric Stretching |
| ~1350-1100 | C-F (in CF₃ group) | Stretching |
The presence of strong absorption bands around 1540 cm⁻¹ and 1350 cm⁻¹ would be indicative of the nitro group, while strong absorptions in the 1350-1100 cm⁻¹ region would confirm the presence of the trifluoromethyl group.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 192. Common fragmentation patterns for nitroaromatic compounds involve the loss of NO₂ (m/z 46) and NO (m/z 30). Fragmentation of the trifluoromethyl group could lead to the loss of a fluorine atom (m/z 19) or the CF₃ radical (m/z 69).
Experimental Protocols
Synthesis of this compound
A general method for the nitration of pyridines can be adapted for the synthesis of this compound from 2-(trifluoromethyl)pyridine.[5][6]
Reaction Scheme:
Synthesis of this compound.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Addition of Reactant: Slowly add 2-(trifluoromethyl)pyridine to the cooled sulfuric acid with continuous stirring.
-
Nitration: Add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) until a precipitate is formed.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by standard laboratory techniques such as recrystallization or column chromatography.[7]
Recrystallization Workflow:
Recrystallization workflow for purification.
Column Chromatography:
-
Stationary Phase: Silica gel
-
Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, with the polarity gradually increased to elute the product. The appropriate solvent system should be determined by thin-layer chromatography (TLC).
Reactivity and Stability
The reactivity of this compound is largely dictated by the electron-deficient nature of the pyridine ring, which is further enhanced by the two strong electron-withdrawing groups.
-
Nucleophilic Aromatic Substitution (SNA_r): The pyridine ring is highly susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitro group. The presence of a good leaving group at these positions would facilitate substitution reactions with various nucleophiles such as amines, alkoxides, and thiolates.[8][9]
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, providing a route to 5-amino-2-(trifluoromethyl)pyridine, another important synthetic intermediate.
-
Stability: The compound is expected to be stable under normal storage conditions. However, it may be sensitive to strong acids, strong bases, and strong reducing agents. Safety data sheets for similar compounds recommend storing in a dry, cool, and well-ventilated place.
Logical Relationship of Reactivity:
References
- 1. This compound - Advanced Biochemicals [advancedbiochemicals.com]
- 2. 5-Amino-2-(trifluoromethyl)pyridine CAS#: 106877-33-2 [m.chemicalbook.com]
- 3. 573762-57-9|5-Nitro-3-trifluoromethylpyridine-2-carbonitrile|BLD Pharm [bldpharm.com]
- 4. 33252-64-1 Cas No. | 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine | Apollo [store.apolloscientific.co.uk]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
5-Nitro-2-(trifluoromethyl)pyridine structure elucidation and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the structure, properties, and characterization of 5-Nitro-2-(trifluoromethyl)pyridine, a key intermediate in the development of pharmaceuticals and agrochemicals. This document outlines relevant spectroscopic data, experimental protocols for its analysis, and a plausible synthetic workflow.
Compound Identification and Properties
IUPAC Name: this compound
The structure of this compound consists of a pyridine ring substituted with a nitro group at the 5-position and a trifluoromethyl group at the 2-position.
Chemical Structure:
Caption: Chemical structure of this compound.
Quantitative Data Summary:
| Property | Value | Reference |
| Molecular Formula | C₆H₃F₃N₂O₂ | [1] |
| Molecular Weight | 192.10 g/mol | [1] |
| Purity | 97% | [1] |
| Appearance | Solid | |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.52 (d, J = 2.3 Hz, 1H), 8.72 (dd, J = 8.6, 2.4 Hz, 1H), 7.97 (d, J = 8.6 Hz, 1H) | [2] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 152.6 (q, J = 36.0 Hz), 145.5 (s), 145.4 (s), 133.0 (s), 121.2 (q, J = 2.6 Hz), 120.5 (q, J = 276.0 Hz) | [2] |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -68.1 (s, 3F) | [2] |
| Mass Spectrum (GC-MS) | m/z 192 (M⁺) | [2] |
Synthesis and Characterization Workflow
The synthesis of this compound can be approached through a multi-step process, often starting from readily available picoline or substituted pyridine precursors. The general workflow involves the introduction of the trifluoromethyl group, followed by nitration. Subsequent characterization is crucial to confirm the structure and purity of the final product.
Caption: General workflow for the synthesis and characterization of this compound.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are outlined below. These protocols are based on established chemical principles and spectroscopic techniques.
Synthesis
A plausible synthetic route involves the nitration of a trifluoromethylpyridine precursor. The following is a generalized protocol.
Example Precursor Synthesis: 2-hydroxy-3-nitro-5-trifluoromethylpyridine
-
Dissolve 2-hydroxy-5-trifluoromethylpyridine (10.0 g, 61.3 mmol) in concentrated sulfuric acid (50 mL) in a flask cooled to 0°C.[3]
-
Slowly add fuming nitric acid (14 mL, 92 mmol) dropwise while maintaining the temperature at 0°C.[3]
-
After the addition is complete, continue stirring at 0°C for 1 hour.[3]
-
Raise the temperature to 65°C and stir for 24 hours.[3]
-
Cool the reaction mixture to room temperature and quench by slowly pouring it into ice (300 g).[3]
-
Neutralize the mixture by the slow addition of a 50% aqueous sodium hydroxide solution (85 mL).[3]
-
Extract the aqueous phase multiple times with ethyl acetate (4 x 200 mL).[3]
-
Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.[3]
The resulting hydroxy-nitro-trifluoromethylpyridine can then be converted to the target compound through further reactions, such as chlorination followed by dehalogenation, or other functional group interconversions.
Characterization
Objective: To confirm the chemical structure by identifying the proton, carbon, and fluorine environments.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified solid product.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex if necessary.
Instrumentation and Parameters (Example):
-
Instrument: 400 MHz NMR Spectrometer.
-
Nuclei to be observed: ¹H, ¹³C, ¹⁹F.
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30 or similar).
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled (zgpg30 or similar).
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2 seconds.
-
-
¹⁹F NMR:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16-64.
-
Reference: An external or internal standard such as CFCl₃.
-
Objective: To identify characteristic functional groups, such as the nitro group and aromatic C-H bonds.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition:
-
Instrument: FTIR Spectrometer with an ATR accessory.
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
The final spectrum should be presented in terms of transmittance or absorbance.
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Sample Preparation (for Gas Chromatography-Mass Spectrometry - GC-MS):
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Ensure the sample is fully dissolved.
Instrumentation and Parameters (Example):
-
Instrument: GC-MS system.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
GC Column: A suitable capillary column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Temperature Program:
-
Initial temperature: 50-100°C.
-
Ramp rate: 10-20°C/min.
-
Final temperature: 250-300°C.
-
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
Applications in Drug Development
Trifluoromethylpyridine derivatives are highly valued in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[4] The nitro group can serve as a synthetic handle for further functionalization or can be a key pharmacophoric feature. This compound is therefore an important building block for the synthesis of a wide range of biologically active molecules.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Shifts for 5-Nitro-2-(trifluoromethyl)pyridine
This technical guide provides a comprehensive overview of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectral data for 5-Nitro-2-(trifluoromethyl)pyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require detailed structural information and characterization of this compound. The guide includes tabulated NMR data, a detailed experimental protocol for data acquisition, and visualizations of key relationships in NMR analysis.
Nuclear Magnetic Resonance Data
The ¹H and ¹³C NMR spectra of this compound provide detailed information about its molecular structure. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz). The data presented here was obtained in deuterated chloroform (CDCl₃).
¹H NMR Spectral Data
The proton NMR spectrum displays signals corresponding to the three aromatic protons on the pyridine ring. The electron-withdrawing effects of the nitro and trifluoromethyl groups significantly influence the chemical shifts of these protons, causing them to appear in the downfield region of the spectrum.
Table 1: ¹H NMR Data for this compound in CDCl₃.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 9.52 | d | 2.3 |
| H-4 | 8.72 | dd | 8.6, 2.4 |
| H-3 | 7.97 | d | 8.6 |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of the trifluoromethyl group results in splitting of the C-2 signal and the CF₃ signal itself due to carbon-fluorine coupling.
Table 2: ¹³C NMR Data for this compound in CDCl₃. [1]
| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C-2 | 152.6 | q | 36.0 |
| C-5 | 145.5 | s | - |
| C-6 | 145.4 | s | - |
| C-4 | 133.0 | s | - |
| C-3 | 121.2 | q | 2.6 |
| CF₃ | 120.5 | q | 276.0 |
Experimental Protocol for NMR Analysis
The following section outlines a representative experimental protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound. This protocol is based on standard laboratory practices for the analysis of small organic molecules.[2][3][4]
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR analysis of moderately polar organic compounds. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C). However, modern NMR spectrometers can also reference the spectra to the residual solvent signal (for CDCl₃, δ ≈ 7.26 ppm in ¹H NMR and δ ≈ 77.16 ppm in ¹³C NMR).
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it appropriately.
2.2. NMR Spectrometer and Data Acquisition
-
Instrumentation: The NMR spectra can be acquired on a 400 MHz (or higher field) NMR spectrometer.[1]
-
Tuning and Shimming: Insert the sample into the spectrometer probe. The probe should be tuned to the appropriate frequencies for ¹H and ¹³C. The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Spectral Width: A spectral width of approximately 12-16 ppm is sufficient to cover the expected chemical shift range.
-
Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is typically used.
-
Acquisition Time: An acquisition time of 2-4 seconds ensures good resolution.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each carbon, simplifying interpretation.
-
Spectral Width: A spectral width of approximately 200-250 ppm is required to cover the full range of carbon chemical shifts.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.
-
2.3. Data Processing
-
Fourier Transformation: The acquired free induction decays (FIDs) for both ¹H and ¹³C are converted into spectra using a Fourier transform.
-
Phase Correction: The spectra are manually or automatically phase corrected to ensure that all peaks have a positive, absorptive lineshape.
-
Baseline Correction: The baseline of the spectra is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent signal.
-
Integration and Peak Picking: The integrals of the peaks in the ¹H NMR spectrum are determined to establish the relative ratios of the different types of protons. For both spectra, the exact chemical shifts of the peaks are determined.
Visualizations
The following diagrams illustrate key relationships and workflows in the NMR analysis of this compound.
Caption: J-Coupling interactions between protons in this compound.
Caption: Logical workflow for NMR data acquisition and analysis.
References
An In-depth Technical Guide to the Solubility Profile of 5-Nitro-2-(trifluoromethyl)pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and bioavailability. This technical guide addresses the solubility profile of 5-Nitro-2-(trifluoromethyl)pyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the current absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its determination. It outlines detailed experimental protocols for established methods of solubility measurement, including the Shake-Flask method coupled with Gravimetric Analysis and UV-Vis Spectrophotometry. Furthermore, this guide presents structured tables for data organization and visualization tools to illustrate the experimental workflows, enabling researchers to systematically generate and manage a robust solubility profile for this compound.
Introduction
This compound is a substituted pyridine derivative incorporating both a nitro group and a trifluoromethyl group. These functional groups significantly influence the molecule's physicochemical properties, including its polarity, hydrogen bonding capacity, and, consequently, its solubility in various organic solvents. The trifluoromethyl group is known to be strongly electron-withdrawing, which can impact the electron density of the pyridine ring. A thorough understanding of the solubility of this compound is essential for its efficient use in synthetic chemistry, particularly in reaction setup, workup, and purification processes like crystallization. Moreover, in the context of drug development, solubility data is paramount for formulation studies and for predicting in vivo behavior.
This guide provides the necessary protocols and tools for researchers to independently and accurately determine the solubility of this compound in a range of common organic solvents.
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents is not available in the peer-reviewed literature or public databases. The following table is provided as a template for researchers to populate with their experimentally determined data. It is recommended to measure solubility at standard temperatures (e.g., 25 °C and 37 °C) to provide relevant data for both laboratory work and physiological conditions.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |
| e.g., Methanol | 25 | Shake-Flask/Gravimetric | ||
| e.g., Ethanol | 25 | Shake-Flask/Gravimetric | ||
| e.g., Acetone | 25 | Shake-Flask/Gravimetric | ||
| e.g., Acetonitrile | 25 | Shake-Flask/UV-Vis | ||
| e.g., Dichloromethane | 25 | Shake-Flask/Gravimetric | ||
| e.g., Ethyl Acetate | 25 | Shake-Flask/Gravimetric | ||
| e.g., Toluene | 25 | Shake-Flask/Gravimetric | ||
| e.g., Dimethyl Sulfoxide | 25 | Shake-Flask/Gravimetric | ||
| e.g., Methanol | 37 | Shake-Flask/Gravimetric | ||
| e.g., Ethanol | 37 | Shake-Flask/Gravimetric | ||
| e.g., Acetonitrile | 37 | Shake-Flask/UV-Vis |
Experimental Protocols
Two robust and widely accepted methods for determining the equilibrium solubility of a solid compound in a liquid solvent are the Shake-Flask method combined with Gravimetric Analysis, and the Shake-Flask method followed by UV-Vis Spectrophotometric quantification.
The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[1] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient duration to reach equilibrium.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm, compatible with the solvent)
-
Analytical balance
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum desiccator
-
UV-Vis spectrophotometer and quartz cuvettes (for UV-Vis method)
-
Volumetric flasks and pipettes (for UV-Vis method)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials tightly and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 48 hours.[1]
-
Phase Separation: After the incubation period, allow the vials to stand to let the undissolved solid settle. For more effective separation, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. To ensure no solid particles are transferred, filter the supernatant through a syringe filter appropriate for the solvent being used.
The subsequent analysis of the saturated solution can be performed using either Gravimetric Analysis or UV-Vis Spectrophotometry.
This method is straightforward and does not require a chromophore in the solute. It involves determining the mass of the solute in a known volume of the saturated solution by evaporating the solvent.[2][3][4][5]
Procedure:
-
Transfer a precisely known volume of the filtered saturated solution into a pre-weighed, clean, and dry evaporating dish or vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the decomposition point of the compound may be used.
-
Once the solvent is completely removed, place the container in a desiccator to cool to room temperature and to remove any residual moisture.
-
Weigh the container with the dried solute.
-
Repeat the drying and weighing steps until a constant mass is obtained.
Calculation:
-
Mass of solute (m): (Mass of container with solute) - (Mass of empty container)
-
Volume of sample (V): The known volume of the filtered saturated solution taken.
-
Solubility (mg/mL): m (in mg) / V (in mL)
-
Solubility (mol/L): (m (in g) / Molar Mass of compound) / V (in L)
-
The molar mass of this compound (C₆H₃F₃N₂O₂) is 192.10 g/mol .
-
This method is suitable if this compound exhibits absorbance in the UV-Vis range and the chosen solvent is transparent in that region. Pyridine and its derivatives typically show absorbance maxima around 250-260 nm.[6][7]
Procedure:
Part A: Preparation of a Calibration Curve
-
Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.
-
Perform a series of serial dilutions of the stock solution to create at least five standard solutions of decreasing, known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. The λmax should be determined by scanning a solution of the compound across a range of wavelengths (e.g., 200-400 nm).
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).
Part B: Analysis of the Saturated Solution
-
Take the filtered saturated solution prepared using the shake-flask method.
-
Dilute a known volume of the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the previously determined λmax.
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve using the linear regression equation (y = mx + c, where y is absorbance and x is concentration).
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (mg/mL or mol/L).
Visualizations
The following diagrams illustrate the logical workflows for the experimental determination of solubility.
Conclusion
While direct solubility data for this compound is not yet established in scientific literature, this guide provides the necessary framework for its systematic determination. The detailed protocols for the shake-flask method, combined with either gravimetric or UV-Vis spectrophotometric analysis, offer reliable and reproducible means of quantifying the solubility of this compound in various organic solvents. The provided table template and workflow diagrams are intended to aid researchers in the organized collection and visualization of this critical physicochemical data, thereby supporting further research and development involving this compound.
References
- 1. 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine | C7H5F3N2O3 | CID 71607286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. pharmacyjournal.info [pharmacyjournal.info]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pharmajournal.net [pharmajournal.net]
- 6. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
Thermal Stability and Degradation of 5-Nitro-2-(trifluoromethyl)pyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of active pharmaceutical ingredients and key intermediates is a critical parameter in drug development and manufacturing. Understanding the decomposition behavior of complex organic molecules such as 5-Nitro-2-(trifluoromethyl)pyridine is essential for ensuring product safety, purity, and shelf-life. This technical guide provides an overview of the currently available information on the thermal properties and degradation of this compound.
Thermal Analysis Data
A comprehensive search of scientific literature and chemical databases reveals a notable absence of publicly available experimental data on the specific thermal stability of this compound. Studies detailing its decomposition temperature, onset of degradation, and kinetic parameters through methods like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) have not been identified.
While direct data is unavailable, the thermal behavior of structurally related nitroaromatic compounds can offer some general insights. Nitroaromatic compounds are known to be energetic materials, and their thermal decomposition is often an exothermic process. The presence of both a nitro group (a strong electron-withdrawing group) and a trifluoromethyl group (another powerful electron-withdrawing group) on the pyridine ring is expected to significantly influence the molecule's electronic structure and, consequently, its thermal stability. The decomposition of such compounds can be initiated by the cleavage of the C-NO2 bond.
Potential Degradation Pathways
In the absence of specific experimental studies on the degradation products of this compound, a hypothetical degradation pathway can be proposed based on the known reactivity of similar compounds. Thermal stress could lead to the homolytic cleavage of the C-NO2 bond, generating a pyridyl radical and nitrogen dioxide. Subsequent reactions of these highly reactive species could lead to a complex mixture of degradation products.
It is important to note that factors such as the presence of oxygen, moisture, and impurities can significantly influence the degradation pathway and the final products formed.
Experimental Protocols for Thermal Stability Assessment
To rigorously determine the thermal stability and degradation profile of this compound, a series of well-established analytical techniques should be employed.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset temperature of decomposition and the kinetics of mass loss.
A typical TGA experimental protocol would involve:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to provide a non-reactive atmosphere.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient to 500 °C).
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the temperature at which significant mass loss begins (onset of decomposition) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
A typical DSC experimental protocol would involve:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a desired temperature range.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) peaks. The peak temperature and the area under the peak (enthalpy change) provide critical information about the thermal stability.
Proposed Experimental Workflow
To thoroughly characterize the thermal stability and degradation of this compound, the following experimental workflow is recommended.
Navigating the Procurement and Purity of 5-Nitro-2-(trifluoromethyl)pyridine: A Technical Guide
For researchers, scientists, and professionals in the fast-paced world of drug development, the timely acquisition of high-quality chemical intermediates is paramount. 5-Nitro-2-(trifluoromethyl)pyridine, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is one such critical raw material. This technical guide provides an in-depth overview of its commercial availability, typical purity grades, and the analytical methodologies required for its quality assessment.
Commercial Availability and Key Suppliers
This compound is readily available from a range of chemical suppliers specializing in research and development, as well as bulk quantities for larger-scale manufacturing. Major suppliers include well-established companies such as Sigma-Aldrich and Advanced Biochemicals, alongside a number of other global and regional distributors. The compound is typically offered in quantities ranging from grams to kilograms. When sourcing this material, it is crucial to consider not only the list price but also the supplier's reputation, lead times, and the availability of comprehensive analytical documentation, such as a Certificate of Analysis (CoA).
| Supplier | Reported Purity | Available Quantities |
| Sigma-Aldrich | 98% | Gram to Kilogram |
| Advanced Biochemicals | 97%[1] | Gram to Kilogram |
| Fluorochem | Varies (related compounds) | Gram to Kilogram |
| BLD Pharm | Varies (related compounds) | Gram to Kilogram |
| Lab-Chemicals.com | Inquire for details | Inquire for details |
Understanding Purity Grades and Potential Impurities
The purity of this compound is a critical parameter that can significantly impact the outcome of a synthetic process, influencing reaction yield, impurity profiles of subsequent intermediates, and the final active pharmaceutical ingredient (API). Commercially, this compound is most commonly available in purities of 97% and 98%.[1] Higher purity grades may be available upon request from specialized custom synthesis providers.
Potential impurities in this compound can arise from the synthetic route employed. Common synthetic pathways often involve the nitration of 2-(trifluoromethyl)pyridine or related precursors. Therefore, potential impurities could include isomers (such as 3-nitro- or 6-nitro-2-(trifluoromethyl)pyridine), unreacted starting materials, and byproducts of the nitration reaction. It is essential for researchers to be aware of these potential impurities and to have analytical methods in place to detect and quantify them.
Analytical Characterization and Quality Control
To ensure the quality and consistency of this compound, a robust analytical testing regimen is necessary. The most common and effective methods for purity determination and impurity profiling are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful technique for separating and quantifying the main component and any non-volatile impurities. A typical reverse-phase HPLC method can be developed for this purpose.
Illustrative Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 254 nm).
-
Sample Preparation: A dilute solution of the sample in the mobile phase or a suitable organic solvent.
Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is an excellent method for identifying and quantifying volatile and semi-volatile impurities.
Illustrative Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector, with the mode depending on the expected concentration of impurities.
-
Oven Temperature Program: A temperature gradient starting from a low temperature to a high temperature to ensure the separation of compounds with different boiling points.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range appropriate for the expected compounds.
The identification of impurities is achieved by comparing their mass spectra with a reference library and their retention times with those of known standards.
Sourcing and Qualification Workflow
A systematic approach to sourcing and qualifying this compound is crucial for ensuring the integrity of research and development activities. The following diagram illustrates a logical workflow.
Caption: A logical workflow for sourcing and qualifying this compound.
References
The Mechanism of Action of 5-Nitro-2-(trifluoromethyl)pyridine Derivatives as Androgen Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of 5-Nitro-2-(trifluoromethyl)pyridine derivatives, focusing on their role as potent antagonists of the Androgen Receptor (AR). The emergence of these compounds offers a promising avenue for the development of novel therapeutics, particularly in the context of castration-resistant prostate cancer (CRPC), where resistance to current antiandrogen therapies is a significant clinical challenge. This document outlines the molecular interactions, signaling pathways, and experimental methodologies used to characterize these compounds, with a primary focus on the exemplary molecule, 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine.
Core Mechanism of Action: Androgen Receptor Antagonism
The principal mechanism of action for bioactive this compound derivatives, such as 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine, is the direct competitive antagonism of the Androgen Receptor.[1] Unlike AR agonists which activate the receptor, these compounds bind to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens like dihydrotestosterone (DHT). This blockade inhibits the conformational changes required for receptor activation, subsequent nuclear translocation, DNA binding, and the transcription of androgen-responsive genes that drive prostate cancer cell proliferation.
Notably, certain derivatives have been identified as "pure" antagonists, meaning they do not exhibit partial agonist activity, a common drawback of earlier generations of antiandrogens. This pure antagonism is maintained even in the presence of AR mutations that can convert other antagonists into agonists, representing a significant advantage in treating resistant forms of prostate cancer.[1]
Quantitative Analysis of Androgen Receptor Antagonism
The potency of this compound derivatives as AR antagonists has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the compound required to inhibit 50% of the AR's transcriptional activity.
| Compound | IC50 (μM) | Target | Assay Type | Reference |
| 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine (EF2) | 0.30 | Androgen Receptor | Transcriptional Activation Assay | [1] |
| EL15 (a related derivative) | 0.94 | Androgen Receptor | Transcriptional Activation Assay | [1] |
Signaling Pathway
The binding of a this compound derivative to the Androgen Receptor disrupts the canonical AR signaling pathway. The following diagram illustrates this inhibitory action.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 5-Nitro-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of 5-Nitro-2-(trifluoromethyl)pyridine, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The presented methodology is based on a copper-catalyzed trifluoromethylation of 2-chloro-5-nitropyridine using the Ruppert-Prakash reagent (TMSCF₃). This approach is a well-established and versatile method for the introduction of a trifluoromethyl group onto an aromatic ring.
Overview of the Synthetic Approach
The proposed synthesis involves a single-step conversion of the commercially available starting material, 2-chloro-5-nitropyridine, to the desired product, this compound. The reaction is catalyzed by a copper(I) species in the presence of a suitable ligand and a fluoride source, which facilitates the transfer of the trifluoromethyl group from the Ruppert-Prakash reagent to the pyridine ring.
Reaction Scheme:
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the proposed synthesis. These values are based on general protocols for copper-catalyzed trifluoromethylation reactions and may require optimization for this specific substrate.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| 2-chloro-5-nitropyridine | 1.0 | mmol | Limiting reagent |
| Ruppert-Prakash Reagent (TMSCF₃) | 1.5 | mmol | 1.5 equivalents |
| Copper(I) Iodide (CuI) | 0.1 | mmol | 10 mol% |
| 1,10-Phenanthroline | 0.2 | mmol | 20 mol% |
| Potassium Fluoride (KF) | 2.0 | mmol | 2.0 equivalents |
| Solvent | |||
| Anhydrous N,N-Dimethylformamide (DMF) | 5 | mL | |
| Reaction Conditions | |||
| Temperature | 100 | °C | |
| Reaction Time | 12 | hours | Monitor by TLC or GC-MS |
| Atmosphere | Inert (Argon or Nitrogen) |
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of this compound.
Materials:
-
2-chloro-5-nitropyridine
-
Trimethyl(trifluoromethyl)silane (Ruppert-Prakash Reagent, TMSCF₃)[1][2]
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium fluoride (KF), spray-dried
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk tube or a flame-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen) with a manifold
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Flash chromatography system
Procedure:
-
Reaction Setup:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-5-nitropyridine (1.0 mmol, 158.5 mg), copper(I) iodide (0.1 mmol, 19.0 mg), 1,10-phenanthroline (0.2 mmol, 36.0 mg), and potassium fluoride (2.0 mmol, 116.2 mg).
-
Evacuate and backfill the Schlenk tube with the inert gas three times to ensure an oxygen-free atmosphere.
-
-
Addition of Solvent and Reagent:
-
Add anhydrous DMF (5 mL) to the Schlenk tube via syringe.
-
Stir the mixture to dissolve the solids.
-
Carefully add the Ruppert-Prakash reagent (TMSCF₃) (1.5 mmol, 0.22 mL) to the reaction mixture via syringe.
-
-
Reaction:
-
Seal the Schlenk tube and place it in a preheated heating mantle or oil bath set to 100 °C.
-
Stir the reaction mixture vigorously for 12 hours.
-
Monitor the progress of the reaction by TLC or GC-MS by periodically taking small aliquots from the reaction mixture.
-
-
Workup:
-
After the reaction is complete (as indicated by the consumption of the starting material), allow the reaction mixture to cool to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system should be determined by TLC analysis (e.g., a mixture of hexanes and ethyl acetate).
-
Collect the fractions containing the desired product and concentrate them under reduced pressure to yield this compound.
-
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the copper-catalyzed trifluoromethylation.[3][4]
References
The Pivotal Role of 5-Nitro-2-(trifluoromethyl)pyridine in the Synthesis of Advanced Agrochemicals
Introduction
5-Nitro-2-(trifluoromethyl)pyridine is a key starting material in the synthesis of a variety of high-performance agrochemicals. The presence of the trifluoromethyl group imparts unique properties to the final products, such as enhanced metabolic stability, increased lipophilicity, and improved biological activity. The nitro group, being a versatile functional group, can be readily transformed into other functionalities, providing a gateway to a diverse range of molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of prominent agrochemicals derived from this compound, targeting researchers, scientists, and professionals in the field of drug development and crop protection.
Proposed Synthetic Pathway: From this compound to Key Agrochemical Intermediates
A crucial step in harnessing the synthetic potential of this compound is its conversion to more advanced intermediates, primarily 5-amino-2-(trifluoromethyl)pyridine and subsequently 2-chloro-5-(trifluoromethyl)pyridine. This two-step pathway unlocks the door to a multitude of commercial agrochemicals.
Figure 1: Proposed synthetic route from this compound to the key intermediate 2-Chloro-5-(trifluoromethyl)pyridine.
Application Note 1: Synthesis of the Herbicide Fluazifop-butyl
Application: Fluazifop-butyl is a selective post-emergence herbicide used to control a wide range of annual and perennial grass weeds in broadleaf crops.
Mode of Action: Fluazifop-butyl is a systemic herbicide that is rapidly absorbed by the leaves and translocated to the growing points of the plants. It inhibits the enzyme acetyl-CoA carboxylase (ACCase), which is essential for the biosynthesis of fatty acids, leading to the disruption of cell membrane formation and ultimately plant death.
Experimental Protocol: Synthesis of Fluazifop-butyl from 2-Chloro-5-(trifluoromethyl)pyridine
This protocol is based on the well-established synthesis of aryloxyphenoxypropionate herbicides.
Step 1: Synthesis of 2-(4-Hydroxyphenoxy)-5-(trifluoromethyl)pyridine
-
To a solution of hydroquinone in a suitable solvent (e.g., dimethylformamide), add a base such as potassium carbonate.
-
Add 2-chloro-5-(trifluoromethyl)pyridine to the mixture.
-
Heat the reaction mixture with stirring until the reaction is complete (monitored by TLC or GC).
-
After cooling, the mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated to yield the desired product.
Step 2: Synthesis of Fluazifop-butyl
-
The product from Step 1 is dissolved in a suitable solvent (e.g., acetone) with a base (e.g., potassium carbonate).
-
Butyl 2-bromopropionate is added, and the mixture is heated under reflux until the reaction is complete.
-
The solvent is evaporated, and the residue is partitioned between water and an organic solvent.
-
The organic layer is washed, dried, and concentrated to give crude Fluazifop-butyl, which can be further purified by chromatography or distillation.
| Reactant | Molar Ratio | Notes |
| 2-Chloro-5-(trifluoromethyl)pyridine | 1.0 | Key intermediate |
| Hydroquinone | 1.1 | Provides the phenoxy linkage |
| Butyl 2-bromopropionate | 1.2 | Introduces the propionate ester moiety |
| Potassium Carbonate | 2.5 | Base for both steps |
Table 1: Molar ratios for the synthesis of Fluazifop-butyl.
Figure 2: Synthesis and mode of action of Fluazifop-butyl.
Application Note 2: Synthesis of the Insecticide Chlorfluazuron
Application: Chlorfluazuron is a benzoylurea insecticide used to control a broad range of chewing and sucking insects, particularly Lepidoptera, Coleoptera, and some Hemiptera, in cotton, vegetables, and fruit.
Mode of Action: Chlorfluazuron acts as an insect growth regulator. It inhibits chitin biosynthesis, a key component of the insect's exoskeleton. This disruption of the molting process leads to the death of larvae and pupae.
Experimental Protocol: Synthesis of Chlorfluazuron from 2,3-Dichloro-5-(trifluoromethyl)pyridine
The synthesis of Chlorfluazuron requires the intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine. While not directly synthesized in one step from this compound, chlorination of the trifluoromethylpyridine ring is a known industrial process.
Step 1: Synthesis of 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline
-
In a reaction vessel, combine 2,6-dichloro-4-aminophenol, 2,3-dichloro-5-trifluoromethylpyridine, and a base like anhydrous potassium carbonate in a solvent such as N,N-dimethylacetamide (DMA).[1]
-
Heat the mixture to facilitate the etherification reaction.[1]
-
Upon completion, the reaction mixture is filtered to remove inorganic salts, and the filtrate containing the intermediate is used in the next step.[1]
Step 2: Synthesis of Chlorfluazuron
-
To the filtrate from the previous step, add 2,6-difluorobenzoyl isocyanate.
-
The condensation reaction proceeds to form Chlorfluazuron.[1]
-
The product can be isolated by precipitation and purified by recrystallization.
| Reactant | Molar Ratio | Notes |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 1.0 | Key intermediate |
| 2,6-Dichloro-4-aminophenol | 1.0 | Provides the aniline moiety |
| 2,6-Difluorobenzoyl isocyanate | 1.0 | Forms the urea linkage |
| Anhydrous Potassium Carbonate | 1.1 | Base for the etherification step |
Table 2: Molar ratios for the synthesis of Chlorfluazuron.
Figure 3: Synthesis and mode of action of Chlorfluazuron.
Disclaimer: The provided experimental protocols are for informational purposes and should be adapted and optimized by qualified chemists in a laboratory setting. All chemical reactions should be performed with appropriate safety precautions.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Involving the 5-Nitro-2-(trifluoromethyl)pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) reactions are a cornerstone of modern medicinal chemistry, enabling the synthesis of complex aryl and heteroaryl structures. The pyridine ring, a ubiquitous motif in pharmaceuticals, becomes particularly susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups. The 5-nitro-2-(trifluoromethyl)pyridine scaffold is an excellent example of such an activated system. The combined electron-withdrawing effects of the nitro group and the trifluoromethyl group render the pyridine ring highly electrophilic, facilitating the displacement of a suitable leaving group.
It is important to note that for SNAr reactions on this scaffold, the trifluoromethyl group itself is not the leaving group. Instead, a halogen, typically chlorine, is strategically placed at the 2-position to serve as the leaving group. Therefore, the key intermediate for these transformations is 2-chloro-5-nitro-3-(trifluoromethyl)pyridine . These application notes will focus on the SNAr reactions of this pivotal intermediate with various nucleophiles, providing detailed protocols and quantitative data to aid in the development of novel chemical entities.
Reaction Mechanism
The SNAr reaction of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyridine ring and is stabilized by the electron-withdrawing nitro and trifluoromethyl groups.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored through the elimination of the chloride ion, yielding the substituted product.
Caption: General mechanism of the SNAr reaction.
Synthesis of the Key Intermediate: 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
The starting material for these SNAr reactions, 2-chloro-5-nitro-3-(trifluoromethyl)pyridine, can be synthesized from 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine.
Experimental Protocol: Synthesis of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine[1][2]
Materials:
-
5-Nitro-3-(trifluoromethyl)pyridin-2-ol
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a reaction vial containing 5-nitro-3-(trifluoromethyl)pyridin-2-ol (2.63 g, 12.64 mmol), slowly add thionyl chloride (18.45 mL, 253 mmol) dropwise.
-
Add N,N-dimethylformamide (1.957 mL, 25.3 mmol) as a catalyst.
-
Stir the reaction mixture at 100°C for 10 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction solution under reduced pressure to remove excess thionyl chloride.
-
Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
Quantitative Data:
| Starting Material | Reagents | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Nitro-3-(trifluoromethyl)pyridin-2-ol | SOCl₂ | DMF | 100 | 10 | 86 | [1] |
| 2-Hydroxy-3-nitro-5-trifluoromethylpyridine | POCl₃, Quinoline | - | 120 | 1.5 | 88 | [2] |
| 3-Nitro-5-trifluoromethyl-pyridin-2-ol | POCl₃, Benzyltrimethylammonium chloride | - | 80 | 3 | 92 | [2] |
Application Notes: SNAr Reactions with Various Nucleophiles
The highly activated nature of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine allows for its reaction with a wide array of nucleophiles, including amines, thiols, and alkoxides, to generate a diverse library of substituted pyridines.
Reactions with Amine Nucleophiles
The reaction of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine with primary and secondary amines is a common method for the synthesis of 2-amino-5-nitropyridine derivatives, which are valuable scaffolds in drug discovery.
General Experimental Workflow for SNAr with Amines:
Caption: A generalized workflow for SNAr reactions.
Quantitative Data for Reactions with Amines:
| Aryl Halide | Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Chloro-5-(trifluoromethyl)pyridine | Aniline | K₂CO₃ | DMF | 100 | 12 | 85 |
| 2,3-Dichloro-5-trifluoromethylpyridine | Aq. Ammonia | - | Autoclave | 100-125 | 29 | - |
Detailed Protocol: Synthesis of N-Aryl-5-nitro-3-(trifluoromethyl)pyridin-2-amines (Representative)
This protocol is adapted from procedures for similar activated chloropyridines.
Materials:
-
2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
-
Substituted aniline
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-5-nitro-3-(trifluoromethyl)pyridine (1.0 equiv) and the substituted aniline (1.1 equiv) in anhydrous DMF.
-
Add potassium carbonate (2.0 equiv).
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reactions with Thiol Nucleophiles
The reaction with thiols provides access to 2-thioether-substituted pyridines. These reactions are often carried out in the presence of a base to generate the more nucleophilic thiolate anion.
Logical Relationship for SNAr with Thiols:
Caption: Key components in the SNAr reaction.
Detailed Protocol: Synthesis of 2-(Arylthio)-5-nitro-3-(trifluoromethyl)pyridines (Representative)
Materials:
-
2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
-
Aryl thiol
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous DMF or THF
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere, suspend sodium hydride (1.2 equiv) in anhydrous DMF.
-
Cool the suspension to 0°C and add a solution of the aryl thiol (1.1 equiv) in DMF dropwise.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the thiolate.
-
Add a solution of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine (1.0 equiv) in DMF.
-
Stir the reaction at room temperature or heat gently (e.g., 50°C) until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent.
-
Purify the product by column chromatography.
Reactions with Alkoxide Nucleophiles
The displacement of the chloride with an alkoxide leads to the formation of 2-alkoxy-5-nitropyridine derivatives. The alkoxide is typically generated in situ by reacting an alcohol with a strong base.
Quantitative Data for Reactions with Alkoxides:
Specific data for 2-chloro-5-nitro-3-(trifluoromethyl)pyridine is limited, but related substrates show high reactivity.
| Aryl Halide | Alcohol | Base | Solvent | Temperature (°C) | Yield (%) |
| 3-Dichloromethyl-pyridine | Methanol | NaOMe | Methanol | Reflux | - |
| 2-Chloro-6-methoxypyridine | - | - | - | - | - |
Detailed Protocol: Synthesis of 2-Alkoxy-5-nitro-3-(trifluoromethyl)pyridines (Representative)
Materials:
-
2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
-
Alcohol (e.g., methanol, ethanol)
-
Sodium hydride (NaH) or Sodium metal
-
Anhydrous alcohol as solvent
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere, add the anhydrous alcohol.
-
Carefully add sodium hydride or sodium metal (1.2 equiv) in portions to the alcohol at 0°C to generate the sodium alkoxide.
-
Once the base has fully reacted, add a solution of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine (1.0 equiv) in the same alcohol.
-
Stir the reaction at room temperature or heat to reflux until completion (monitor by TLC).
-
Cool the reaction and quench with water.
-
Remove the alcohol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
The nucleophilic aromatic substitution reactions of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine provide a versatile and efficient pathway for the synthesis of a wide range of substituted pyridine derivatives. The protocols and data presented in these application notes serve as a valuable resource for researchers in drug discovery and development, facilitating the exploration of this important chemical space. The high reactivity of the substrate allows for the introduction of diverse functionalities under relatively mild conditions, making it an attractive building block for the generation of novel bioactive molecules.
References
Application Notes and Protocols for the Catalylic Reduction of 5-Nitro-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic reduction of the nitro group on 5-Nitro-2-(trifluoromethyl)pyridine to the corresponding 5-Amino-2-(trifluoromethyl)pyridine is a crucial transformation in synthetic organic chemistry. The resulting aminopyridine is a valuable building block in the pharmaceutical and agrochemical industries due to the unique electronic properties imparted by the trifluoromethyl group. This document provides detailed application notes, experimental protocols, and comparative data for this catalytic hydrogenation, focusing on the use of common heterogeneous catalysts such as Palladium on carbon (Pd/C) and Raney® Nickel.
Signaling Pathways and Reaction Mechanism
The catalytic hydrogenation of a nitro group to an amine is a six-electron reduction that is believed to proceed through a series of intermediates, including nitroso and hydroxylamine species, on the surface of the metal catalyst. The generally accepted Haber-Lukashevich pathway outlines this stepwise reduction. The trifluoromethyl group, being a strong electron-withdrawing group, can influence the electron density of the pyridine ring and the nitro group, potentially affecting the rate and selectivity of the reaction.
Experimental Workflow Overview
Caption: General workflow for the catalytic hydrogenation of this compound.
Data Presentation: Comparative Analysis of Catalytic Systems
The following table summarizes reaction conditions and outcomes for the catalytic reduction of nitropyridines, including a close structural analog to the target compound.
| Substrate | Catalyst | Catalyst Loading | Hydrogen Source/Pressure | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine | Raney®-Ni | ~13 wt% | H₂ (balloon) | THF | 22 | 24 | Not specified | [1] |
| 4-Nitrotoluene | 10% Pd/C | 10 wt% | Ammonium Formate | Ethanol | 60 | - | 71 | |
| Halogenated Nitroarenes | 5% Pd/C | 5 wt% | Hydrazine Hydrate | Methanol | 80 | 0.08 | Good | |
| Various Nitro Compounds | 0.4 mol% Pd/C | 0.4 mol% | H₂ (1 atm balloon) | Water | Room Temp. | - | High |
Note: Data for a structurally similar compound is provided due to the limited availability of specific data for this compound.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is a general guideline for the reduction of a nitroaromatic compound and may require optimization for this compound.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C, 5-10 wt% loading)
-
Ethanol or Methanol
-
Hydrogen gas (H₂) cylinder or balloon
-
Inert gas (Nitrogen or Argon)
-
High-pressure hydrogenation reactor (e.g., Parr shaker) or a round-bottom flask with a balloon setup
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel or a round-bottom flask, add this compound (1.0 eq).
-
Solvent Addition: Add a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 wt% of the substrate). Caution: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents. Handle in an inert atmosphere if possible.
-
Sealing and Purging: Seal the reactor and purge the system with an inert gas (e.g., nitrogen or argon) 3-5 times to remove any residual air.
-
Pressurization: If using a high-pressure reactor, pressurize it with hydrogen gas to the desired pressure (e.g., 50-100 psi). If using a balloon, evacuate the flask and refill with hydrogen from the balloon. Repeat this cycle 3-5 times.
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the reaction progress by hydrogen uptake or by analytical techniques such as TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with an inert gas.
-
Filtration: Dilute the reaction mixture with additional solvent and filter it through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper is highly pyrophoric and should not be allowed to dry. The filter cake should be quenched with water immediately after filtration.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 5-Amino-2-(trifluoromethyl)pyridine.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Catalytic Hydrogenation using Raney® Nickel
This protocol is adapted from the reduction of a similar substrate, 2-chloro-5-nitro-3-(trifluoromethyl)pyridine.[1]
Materials:
-
This compound
-
Raney® Nickel (in a slurry, typically in water or ethanol)
-
Tetrahydrofuran (THF)
-
Hydrogen gas (H₂) balloon
-
Inert gas (Nitrogen or Argon)
-
Round-bottom flask
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Catalyst Preparation: In a round-bottom flask under an inert atmosphere, add a suspension of Raney®-Ni in THF.
-
Substrate Addition: Dissolve this compound (1.0 eq) in THF and add it to the catalyst suspension.
-
Hydrogenation: Slowly bubble hydrogen gas through the stirred solution for 24 hours using a balloon.
-
Work-up: After 24 hours, purge the flask with an inert gas.
-
Filtration: Filter the reaction mixture through Celite® to remove the Raney® Nickel. Caution: Raney® Nickel is pyrophoric and the filter cake must be kept wet and handled with care.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude 5-Amino-2-(trifluoromethyl)pyridine.
-
Purification: Purify the crude product as necessary.
Safety Precautions
-
Catalyst Handling: Both Pd/C and Raney® Nickel are pyrophoric, especially after use. They should be handled with extreme care, kept wet, and not exposed to air when dry. Spent catalyst should be quenched and disposed of according to safety guidelines.
-
Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and all equipment should be properly grounded.
-
Exothermic Reaction: The reduction of nitro groups is a highly exothermic reaction. For larger-scale reactions, appropriate cooling should be in place to control the reaction temperature.
Conclusion
The catalytic reduction of this compound to 5-Amino-2-(trifluoromethyl)pyridine is a feasible and important synthetic transformation. Both Pd/C and Raney® Nickel are effective catalysts for this purpose. The choice of catalyst, solvent, and reaction conditions should be optimized based on the specific requirements of the synthesis, including considerations of chemoselectivity, cost, and safety. The provided protocols offer a solid starting point for researchers to develop a robust and efficient process for the synthesis of this valuable building block.
References
Application Notes and Protocols for Suzuki Coupling with 5-Nitro-2-(trifluoromethyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 5-nitro-2-(trifluoromethyl)pyridine derivatives with various aryl and heteroaryl boronic acids. This class of reaction is pivotal in medicinal chemistry and materials science for the synthesis of complex biaryl and heterobiaryl structures, leveraging the unique electronic properties imparted by the nitro and trifluoromethyl substituents.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile palladium-catalyzed method for the formation of carbon-carbon bonds.[1] The reaction of this compound derivatives, which are highly electron-deficient, presents unique challenges and opportunities. The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups significantly activates the pyridine ring towards oxidative addition, a key step in the catalytic cycle. However, it can also influence the stability of intermediates and the overall reaction kinetics. These application notes provide a comprehensive guide to navigate these challenges and achieve successful couplings.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical conditions and reported yields for Suzuki coupling reactions of electronically similar pyridine derivatives. This data serves as a valuable starting point for optimizing reactions with this compound substrates.
Table 1: Catalyst, Base, and Solvent Systems for Suzuki Coupling of Electron-Deficient Halopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields |
| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 85-95 | Good to Excellent |
| Pd(OAc)₂ (2) | None | Na₂CO₃ (2) | Toluene/Ethanol | 110 | Good |
| Pd₂(dba)₃ (1-3) | XPhos (1.5-4.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | Good to Excellent[2] |
| Pd(dppf)Cl₂ (3) | --- | K₂CO₃ (3) | MeCN/H₂O (4:1) | 80 | Good |
Table 2: Examples of Suzuki Coupling with Substituted Halopyridines
| Halopyridine Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 2-Bromo-5-nitropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 |
| 2-Chloro-5-nitropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | Expected High |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 81[3] |
| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Pd₂(dba)₃/PCy₃ | K₃PO₄ | THF/H₂O | 35[1] |
| 2,5-Dichloropyrazine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | ACN/H₂O | Good[4] |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound derivatives. These protocols are general and may require optimization for specific substrates.
Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄
This protocol is a widely used and effective method for the coupling of aryl halides.
Materials:
-
5-Nitro-2-(trifluoromethyl)halo-pyridine (e.g., 2-bromo or 2-chloro derivative) (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 5-nitro-2-(trifluoromethyl)halo-pyridine, the aryl/heteroaryl boronic acid, and potassium phosphate.
-
Seal the flask and evacuate and backfill with an inert gas three times.[5]
-
Under a positive flow of inert gas, add Pd(PPh₃)₄.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.[5]
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Ligand-Free Suzuki Coupling using Pd(OAc)₂
This protocol offers a simplified procedure that avoids the use of phosphine ligands.
Materials:
-
5-Nitro-2-(trifluoromethyl)halo-pyridine (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine the 5-nitro-2-(trifluoromethyl)halo-pyridine, aryl/heteroaryl boronic acid, and sodium carbonate.
-
Purge the vessel with an inert gas.
-
Add toluene and ethanol as the solvent system.
-
Add Pd(OAc)₂ to the mixture.
-
Heat the reaction to 110 °C with stirring.[7]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A general experimental workflow for the Suzuki coupling reaction.
References
- 1. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
Application Notes and Protocols for the Safe Handling and Disposal of 5-Nitro-2-(trifluoromethyl)pyridine Waste
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the safe handling, storage, and disposal of 5-Nitro-2-(trifluoromethyl)pyridine waste. Adherence to these protocols is critical to ensure personnel safety and environmental protection.
Hazard Identification and Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is irritating to the eyes, respiratory system, and skin.[1] All personnel handling this compound must be thoroughly trained on its properties and the associated safety procedures.
1.1 Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when working with this compound. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.[1] An emergency eyewash station should be readily accessible.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber). Always check the manufacturer's glove compatibility chart.
-
Body Protection: A fully-buttoned laboratory coat.[2]
-
Respiratory Protection: Work should be conducted in a certified laboratory chemical fume hood to avoid inhalation of dust or vapors.[1][2] In the event of a large spill or insufficient ventilation, a NIOSH/MSHA approved respirator with an appropriate cartridge may be necessary.
1.2 Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are located near the workstation.
Safe Handling and Storage
2.1 Handling
-
Avoid direct contact with the substance.[1]
-
Do not breathe dust.[1] Minimize the formation and spread of dust in the air.[1]
-
Use only in a well-ventilated area or outdoors.[1]
-
Wash hands thoroughly after handling.
2.2 Storage
-
Store in a cool, well-ventilated area.[1]
-
Keep the container tightly closed and in its original packaging.[1]
-
This compound may be air-sensitive; storage under an inert atmosphere (e.g., Argon) is recommended.[1]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][3]
Spill and Emergency Procedures
3.1 Small Spills
For small spills that can be cleaned up within 10 minutes by trained personnel:
-
Evacuate non-essential personnel from the immediate area.
-
Wear appropriate PPE as outlined in section 1.1.
-
Absorb the spill with an inert, dry material (e.g., vermiculite, sand, or absorbent pads).
-
Carefully sweep or scoop the absorbed material into a sealable, airtight, and compatible waste container.
-
Label the container as "Hazardous Waste" with the full chemical name.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose of the waste container and any contaminated cleaning materials as hazardous waste.
3.2 Large Spills
In the event of a large spill outside of a fume hood:
-
Immediately evacuate the area.
-
Secure the area to prevent unauthorized entry.
-
Call emergency services and the institution's Environmental Health & Safety (EH&S) department.
-
Do not attempt to clean up a large spill without proper training and equipment.
3.3 First Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]
-
Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]
Waste Disposal
Waste containing this compound must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.[1][3] Direct disposal into drains or regular trash is strictly prohibited.
4.1 Waste Collection
-
Collect waste this compound and any contaminated materials in a dedicated, sealable, and properly labeled hazardous waste container.
-
The container should be stored in a designated waste accumulation area, away from incompatible materials.
4.2 Chemical Neutralization Protocol (Reduction of the Nitro Group)
A recommended method for the preliminary treatment of this compound waste is the chemical reduction of the nitro group to the less hazardous amino group. The resulting 5-Amino-2-(trifluoromethyl)pyridine is generally less toxic, although it should still be disposed of as chemical waste. The following protocol is based on the Bechamp reduction method using iron powder in an acidic medium.
Experimental Protocol: Reduction of this compound Waste
-
Objective: To reduce the nitro group of this compound to an amino group for waste deactivation.
-
Materials:
-
This compound waste solution or solid
-
Iron powder (Fe), fine grade
-
Ethanol (EtOH)
-
Acetic acid (CH₃COOH), glacial
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
pH paper or pH meter
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
-
Procedure:
-
In a chemical fume hood, place the this compound waste into a round-bottom flask of appropriate size. If the waste is solid, dissolve it in a minimal amount of ethanol.
-
For every 1 gram of this compound, add approximately 10 mL of ethanol.
-
To the stirred solution, add iron powder. Use a molar excess of iron (approximately 3-5 equivalents relative to the nitro compound).
-
Slowly add glacial acetic acid to the mixture (approximately 1-2 mL per 10 mL of ethanol). The reaction is exothermic, so add the acid cautiously.
-
Fit the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.
-
Maintain the reflux with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired.
-
After the reaction is complete (as indicated by the disappearance of the starting material), allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as CO₂ gas will be evolved.
-
Filter the mixture to remove the iron salts. Wash the filter cake with a small amount of ethanol.
-
The filtrate, containing the reduced product (5-Amino-2-(trifluoromethyl)pyridine) in an ethanol/water mixture, should be collected in a properly labeled hazardous waste container for final disposal.
-
4.3 Final Disposal
The neutralized waste, along with any other waste generated (e.g., contaminated PPE, spill cleanup materials), must be disposed of through an approved hazardous waste disposal facility.[3][6] Contact your institution's EH&S department for specific procedures on waste pickup and disposal. Incineration in a facility equipped with an afterburner and scrubber is a common disposal method for such compounds.[6]
Data Summary
| Parameter | Value/Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 116470-66-7 | [7] |
| Molecular Formula | C₆H₃F₃N₂O₂ | [7] |
| Molecular Weight | 192.10 g/mol | [7] |
| Appearance | Solid | - |
| Hazards | Irritating to eyes, respiratory system, and skin | [1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [1][3] |
| Storage | Cool, well-ventilated area, tightly closed container | [1] |
Workflow and Pathway Diagrams
References
- 1. Biological Treatment of Nitroaromatics in Wastewater [mdpi.com]
- 2. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 3. Treatment methods for the remediation of nitroaromatic explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
Application Notes and Protocols for the Purification of Crude 5-Nitro-2-(trifluoromethyl)pyridine by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Nitro-2-(trifluoromethyl)pyridine is a key building block in medicinal chemistry and agrochemical research. Its synthesis often results in a crude mixture containing unreacted starting materials, isomers, and other byproducts. Achieving high purity of this intermediate is crucial for the success of subsequent synthetic steps and for ensuring the quality and reliability of final products. This document provides a detailed protocol for the purification of crude this compound using silica gel column chromatography, a widely used and effective technique for the separation of organic compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for developing an effective purification strategy.
| Property | Value |
| Molecular Formula | C₆H₃F₃N₂O₂ |
| Molecular Weight | 192.10 g/mol [1] |
| Appearance | Solid |
| Polarity | Moderately polar |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate) |
Purification Strategy
The purification strategy is based on the differential adsorption of the components of the crude mixture onto a stationary phase (silica gel) and their elution with a mobile phase of optimized polarity. This compound, being a moderately polar compound, can be effectively separated from less polar impurities (e.g., starting materials) and more polar impurities (e.g., over-nitrated byproducts or hydrolyzed species) by using a non-polar/polar solvent gradient.
A diagram illustrating the logical flow of the purification strategy is provided below.
Caption: Logical workflow for the purification of this compound.
Experimental Protocol: Column Chromatography
This protocol details the step-by-step procedure for the purification of crude this compound using silica gel column chromatography.
Materials
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
n-Hexane (or petroleum ether)
-
Ethyl acetate
-
Dichloromethane (for sample loading)
-
Glass chromatography column
-
Collection tubes or flasks
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Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure
-
Selection of Solvent System (Eluent):
-
Perform TLC analysis to determine the optimal mobile phase composition.
-
Dissolve a small amount of the crude material in dichloromethane.
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in various solvent systems of increasing polarity (e.g., starting with 5% ethyl acetate in n-hexane and gradually increasing the ethyl acetate concentration).
-
A suitable solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product, with good separation from impurities. A starting point for optimization could be a petroleum ether/ethyl acetate mixture, similar to what is used for related compounds.[2]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in n-hexane).
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and bubble-free packing.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading and eluent addition.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel to the dissolved crude product to form a slurry.
-
Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the initial eluent to the column without disturbing the top layer.
-
Begin eluting the column, collecting the eluate in fractions.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds based on their polarity. Less polar impurities will elute first, followed by the desired product, and then more polar impurities.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Isolation of the Pure Compound:
-
Combine the fractions that contain the pure this compound, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
-
Purity Assessment:
-
Assess the purity of the final product using analytical techniques such as HPLC, GC-MS, or NMR spectroscopy.
-
Experimental Workflow Diagram
The following diagram illustrates the experimental workflow for the purification process.
Caption: Experimental workflow for column chromatography purification.
Data Presentation
The following tables summarize representative data from the purification of a crude sample of a nitro-trifluoromethyl-substituted pyridine derivative, illustrating the expected outcome of the described protocol.
Table 1: TLC Analysis for Solvent System Optimization
| Solvent System (n-Hexane:Ethyl Acetate) | Rf of Product | Rf of Major Impurity 1 (Less Polar) | Rf of Major Impurity 2 (More Polar) | Observations |
| 95:5 | 0.45 | 0.65 | 0.10 | Good initial separation. |
| 90:10 | 0.55 | 0.75 | 0.20 | Product moves too fast. |
| 80:20 | 0.70 | 0.85 | 0.35 | Poor separation. |
Table 2: Column Chromatography Purification Data
| Parameter | Value |
| Mass of Crude Product | 5.0 g |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 40 mm x 300 mm |
| Mobile Phase Gradient | 5% to 15% Ethyl Acetate in n-Hexane |
| Mass of Purified Product | 4.2 g |
| Yield | 84% |
| Purity (by HPLC) | >98% |
Troubleshooting
Common issues encountered during the chromatography of pyridine derivatives include peak tailing and poor separation.
-
Peak Tailing: This is often due to the interaction of the basic pyridine nitrogen with acidic silanol groups on the silica surface.[3] To mitigate this, a small amount of a competing base, such as triethylamine (TEA, ~0.1-1%), can be added to the mobile phase.[3]
-
Poor Resolution: If separation is inadequate, consider using a finer mesh silica gel for higher efficiency, optimizing the solvent gradient (making it shallower), or trying a different stationary phase like alumina.[3]
By following this detailed protocol and considering the troubleshooting tips, researchers can effectively purify crude this compound to a high degree of purity, suitable for use in further research and development.
References
Troubleshooting & Optimization
improving reaction yield for the synthesis of 5-Nitro-2-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield for the synthesis of 5-Nitro-2-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing this compound?
The primary challenge in the synthesis of this compound lies in the direct nitration of 2-(trifluoromethyl)pyridine. The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic aromatic substitution, making the nitration reaction difficult and often resulting in low yields.
Q2: What are the common synthetic routes to prepare this compound?
Due to the challenges of direct nitration, multi-step synthetic strategies are often employed. A common approach involves the synthesis of a substituted pyridine precursor that can be more readily nitrated, followed by transformations to introduce the trifluoromethyl group. An alternative is to start with a pyridine ring that already contains a nitro group and then introduce the trifluoromethyl moiety.
Q3: Are there any specific safety precautions to consider during this synthesis?
Yes, nitration reactions are often highly exothermic and require careful temperature control to prevent runaway reactions. The use of strong acids and oxidizing agents necessitates appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. All reactions should be performed in a well-ventilated fume hood.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.
Problem 1: Low or No Yield in Direct Nitration of 2-(Trifluoromethyl)pyridine
Possible Causes:
-
Insufficiently strong nitrating agent: The electron-deficient pyridine ring requires a potent nitrating agent.
-
Inappropriate reaction temperature: The reaction may require elevated temperatures to proceed, but excessively high temperatures can lead to decomposition.
-
Incorrect ratio of reagents: The stoichiometry of the nitrating agent and the substrate is crucial.
Suggested Solutions:
-
Use a stronger nitrating agent: A mixture of fuming nitric acid and concentrated sulfuric acid, or nitric acid in trifluoroacetic anhydride, can be effective for nitrating deactivated rings.
-
Optimize reaction temperature: Carefully screen a range of temperatures, starting from lower temperatures and gradually increasing while monitoring the reaction progress by TLC or GC-MS.
-
Vary reagent stoichiometry: Experiment with different molar ratios of the nitrating agent to the 2-(trifluoromethyl)pyridine.
Problem 2: Formation of Multiple Isomers and Side Products
Possible Causes:
-
Lack of regioselectivity in the nitration step: Nitration of substituted pyridines can sometimes lead to a mixture of isomers.
-
Side reactions: Over-nitration or degradation of the starting material or product can occur under harsh reaction conditions.
Suggested Solutions:
-
Control reaction conditions: Precise control of temperature and reaction time can help improve the selectivity towards the desired 5-nitro isomer.
-
Purification techniques: Utilize column chromatography with a suitable eluent system to separate the desired product from isomers and impurities. Recrystallization can also be an effective purification method if the product is a solid.
Alternative Synthetic Strategies
Given the difficulties of direct nitration, the following alternative multi-step approaches, based on the successful synthesis of related isomers, are recommended for consideration.
Strategy A: Nitration of a Precursor Followed by Chlorination and Trifluoromethylation
This strategy involves the nitration of a more reactive pyridine derivative, followed by transformations to introduce the trifluoromethyl group. A plausible route is outlined below.
Workflow for Strategy A
Caption: Multi-step synthesis via a nitrated intermediate.
Strategy B: Halogen Exchange on a Trichloromethyl Precursor
This industrial approach involves the synthesis of a trichloromethylpyridine derivative, which is then converted to the trifluoromethyl analog via halogen exchange.
Workflow for Strategy B
Caption: Synthesis via a trichloromethyl intermediate.
Experimental Protocols
Synthesis of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine[1]
This procedure describes the nitration of 2-hydroxy-3-(trifluoromethyl)pyridine.
| Parameter | Value |
| Starting Material | 2-hydroxy-3-(trifluoromethyl)pyridine (20.00 g, 0.12 mol) |
| Reagents | Nitric acid (24 mL, 0.55 mol), Sulfuric acid (160 mL) |
| Temperature | -10°C for addition, then 40°C for reaction |
| Reaction Time | 6 hours |
| Work-up | Poured into ice water, pH adjusted to 4-5 with NaOH, extracted with ethyl acetate |
Procedure:
-
Dissolve 2-hydroxy-3-(trifluoromethyl)pyridine in sulfuric acid in a round-bottom flask and cool the mixture to -10°C.
-
Slowly add nitric acid dropwise to the solution while maintaining the temperature at -10°C.
-
After the addition is complete, stir the reaction mixture at 40°C for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice water.
-
Adjust the pH of the solution to 4-5 using a saturated NaOH solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Synthesis of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine[2]
This procedure details the chlorination of the corresponding hydroxy-pyridine.
| Parameter | Value |
| Starting Material | 5-nitro-3-(trifluoromethyl)pyridin-2-ol (2.63 g, 12.64 mmol) |
| Reagents | Thionyl chloride (SOCl2, 18.45 mL, 253 mmol), N,N-dimethylformamide (DMF, 1.957 mL, 25.3 mmol) |
| Temperature | 100°C |
| Reaction Time | 10 hours |
| Work-up | Concentrated, partitioned between ethyl acetate and saturated NaHCO3 solution |
| Yield | 86% |
Procedure:
-
To a reaction vial containing 5-nitro-3-(trifluoromethyl)pyridin-2-ol, slowly add thionyl chloride dropwise.
-
Add N,N-dimethylformamide as a catalyst.
-
Stir the reaction mixture at 100°C for 10 hours.
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After the reaction is complete, concentrate the solution under reduced pressure to remove excess thionyl chloride.
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Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.
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Combine the organic phases, wash with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate to afford the crude product.
Data Summary
The following table summarizes reported yields for the synthesis of related nitro-trifluoromethyl-pyridine isomers, which can serve as a benchmark when developing a synthesis for this compound.
| Product | Starting Material | Reagents | Yield | Reference |
| 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine | 5-nitro-3-(trifluoromethyl)pyridin-2-ol | SOCl₂, DMF | 86% | [1] |
| 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | 3-nitro-5-trifluoromethyl-pyridin-2-ol | POCl₃, Benzyltrimethylammonium chloride | 92% | [2] |
| 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | 2-hydroxy-3-nitro-5-trifluoromethylpyridine | Phosphorochloridic acid, Quinoline | 88% | [2] |
By utilizing the information and strategies outlined in this technical support center, researchers can better navigate the challenges associated with the synthesis of this compound and work towards optimizing the reaction yield.
References
troubleshooting common issues in the purification of nitropyridine compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of nitropyridine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude nitropyridine products?
A1: Common impurities often include unreacted starting materials, byproducts from side reactions, and positional isomers formed during the nitration process. The separation of these closely related isomers can be a primary challenge during purification.[1]
Q2: What are the general safety precautions for handling nitropyridine compounds?
A2: Nitropyridine compounds should be handled with care. It is important to avoid all personal contact, including inhalation, and to wear appropriate personal protective equipment (PPE) such as gloves, lab coats, and eye protection.[2][3] Work should be conducted in a well-ventilated area, and storage should be in a cool, dry place away from incompatible materials.[2][4][5]
Q3: My purified nitropyridine is colored (e.g., yellow or orange). Is this normal?
A3: Many nitropyridine compounds are inherently colored, often appearing as pale yellow to light orange crystalline solids.[6] However, a darker or unexpected color may indicate the presence of impurities. If the color persists after initial purification and is not characteristic of the pure compound, further purification steps, such as treatment with activated charcoal, may be necessary.
Q4: How can I remove highly polar impurities from my nitropyridine product?
A4: Highly polar impurities can sometimes be removed by washing an organic solution of your compound with water or brine. If the impurities are acidic or basic, an acid-base extraction can be a very effective method.[7][8][9] For chromatography, using a more polar solvent system can help to either wash the impurities through the column quickly or, conversely, keep them strongly adsorbed to the stationary phase while your product elutes.
Troubleshooting Guides
Column Chromatography
A common and effective method for purifying nitropyridine compounds is column chromatography. Below are some common issues and their solutions.
Problem: Poor separation of the desired compound from impurities on the TLC plate and column.
-
Possible Cause: The solvent system (mobile phase) is not optimized for the specific separation.
-
Solution:
-
Systematically vary the polarity of the eluent. A common starting point for nitropyridines is a mixture of hexanes and ethyl acetate.[6]
-
The ideal retention factor (Rf) for the desired compound on a TLC plate is typically between 0.2 and 0.4 for good separation on a column.[10]
-
If simple solvent mixtures are ineffective, consider adding a small amount of a modifier. For basic compounds like pyridines, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and reduce tailing by neutralizing acidic sites on the silica gel.[1][10]
-
For very polar compounds, a more polar solvent system like dichloromethane/methanol may be necessary.[11][12]
-
Problem: The compound is streaking or tailing on the TLC plate and column.
-
Possible Cause 1: The compound is interacting too strongly with the acidic silica gel.
-
Solution 1: Add a small amount of a basic modifier like triethylamine or pyridine to the mobile phase to improve the peak shape.[1][10]
-
Possible Cause 2: The sample is overloaded on the TLC plate or column.
-
Solution 2: Use a more dilute sample for TLC analysis. For column chromatography, ensure the amount of crude material is appropriate for the column size. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
-
Possible Cause 3: The compound is unstable on silica gel.
-
Solution 3: If you suspect degradation, you can try using a different stationary phase, such as alumina (basic or neutral), or perform a quick filtration through a plug of silica to minimize contact time.[6]
Problem: The product is still colored after column chromatography.
-
Possible Cause: A colored impurity is co-eluting with your product.
-
Solution:
Troubleshooting Workflow for Poor Separation in Column Chromatography
Caption: A flowchart for troubleshooting poor separation during column chromatography.
Recrystallization
Recrystallization is a powerful technique for purifying solid nitropyridine compounds.
Problem: The compound does not dissolve in the chosen solvent, even when heated.
-
Possible Cause: The solvent is not polar enough for the nitropyridine.
-
Solution: Choose a more polar solvent or a solvent mixture. For example, if your compound doesn't dissolve in hot hexanes, try a mixture of hexanes and ethyl acetate, or pure ethyl acetate or ethanol.[1][6]
Problem: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause 1: The boiling point of the solvent is higher than the melting point of the compound.
-
Solution 1: Choose a lower-boiling point solvent.
-
Possible Cause 2: The solution is too concentrated or is cooling too quickly.
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Solution 2: Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. Then, allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.[1] Seeding with a pure crystal of the compound, if available, is also a good strategy.[6]
-
Possible Cause 3: The presence of impurities is depressing the melting point and inhibiting crystallization.
-
Solution 3: It may be necessary to first purify the compound by another method, such as column chromatography, to remove a significant portion of the impurities before attempting recrystallization.[14]
Problem: No crystals form, even after the solution has cooled completely.
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Possible Cause 1: The solution is not supersaturated; too much solvent was used.
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Solution 1: Boil off some of the solvent to increase the concentration of the compound and then allow it to cool again.
-
Possible Cause 2: The solution requires a nucleation site to begin crystallization.
-
Solution 2: Try scratching the inside of the flask with a glass rod or adding a seed crystal. Cooling the solution in an ice bath can also promote crystallization.
Troubleshooting Workflow for Product Oiling Out During Recrystallization
Caption: A decision tree for troubleshooting when a compound oils out during recrystallization.
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of Nitropyridines
| Polarity | Solvent System (v/v) | Typical Applications |
| Low | Hexane / Ethyl Acetate (9:1 to 7:3) | For less polar nitropyridine derivatives. |
| Medium | Hexane / Ethyl Acetate (1:1) | A good starting point for many nitropyridines.[6] |
| High | Dichloromethane / Methanol (99:1 to 95:5) | For more polar nitropyridines, such as those with amino or hydroxyl groups.[11] |
| Modified | Hexane / Ethyl Acetate with 0.5% Triethylamine | To improve the chromatography of basic nitropyridines on silica gel.[1] |
Note: The optimal solvent system is highly dependent on the specific structure of the nitropyridine compound and its impurities. Always perform TLC analysis to determine the best eluent before running a column.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes a general procedure for the purification of a nitropyridine compound using flash column chromatography.
Materials:
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Crude nitropyridine compound
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Silica gel (230-400 mesh)
-
Appropriate solvent system (determined by TLC)
-
Sand
-
Glass wool or cotton
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and chamber
-
UV lamp for visualization
Procedure:
-
Column Preparation:
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) on top of the plug.
-
"Wet packing": Fill the column about halfway with the initial, least polar eluent. In a separate beaker, create a slurry of silica gel in the same eluent. Pour the slurry into the column.
-
"Dry packing": Fill the column with dry silica gel to the desired height. Then, slowly run the eluent through the column until the silica is fully wetted and packed.
-
Tap the column gently to ensure even packing and remove any air bubbles.
-
Add another layer of sand (approx. 1 cm) on top of the silica gel to prevent disturbance during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude nitropyridine compound in a minimal amount of the eluent or a more polar solvent if necessary.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Rinse the sample flask with a small amount of eluent and add this to the column to ensure all the sample is transferred.
-
Drain the solvent until the sample has fully entered the silica gel bed.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply pressure to the top of the column using a regulated air line or a pump to achieve a steady flow rate (a common rate is about 2 inches/minute).
-
Begin collecting fractions in separate tubes.
-
If a gradient elution is required, gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent.
-
-
Monitoring the Separation:
-
Monitor the collected fractions by TLC to determine which fractions contain the pure product.
-
Spot the crude material, the collected fractions, and a co-spot (crude and fraction) on a TLC plate.
-
Visualize the spots under a UV lamp.
-
-
Product Isolation:
-
Combine the fractions that contain the pure desired compound.
-
Remove the solvent using a rotary evaporator to yield the purified nitropyridine.
-
Protocol 2: Recrystallization
This protocol provides a general method for purifying a solid nitropyridine compound by recrystallization.
Materials:
-
Crude solid nitropyridine
-
Appropriate recrystallization solvent or solvent pair
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection:
-
Choose a solvent in which the nitropyridine is soluble when hot but sparingly soluble when cold. This is often determined through small-scale solubility tests.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent. Avoid using an excessive amount of solvent.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities and the desired compound is known to be colorless, remove the flask from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution and swirl.[13]
-
Briefly reheat the solution to boiling.
-
-
Hot Filtration (Optional):
-
If activated charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Preheat a funnel and a receiving Erlenmeyer flask.
-
Quickly filter the hot solution through a fluted filter paper into the clean, hot flask.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.
-
Slow cooling generally promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by suction filtration using a Buchner funnel and filter flask.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Allow the crystals to dry on the filter paper with the vacuum on.
-
Transfer the crystals to a watch glass or drying dish and dry them completely, for example, in a desiccator or a vacuum oven.
-
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. aksci.com [aksci.com]
- 5. 3-Nitropyridine - Safety Data Sheet [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Acid-base_extraction [bionity.com]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. Purification [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
Technical Support Center: Optimizing Substitutions on 5-Nitro-2-(trifluoromethyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing substitution reactions on 5-Nitro-2-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a good substrate for nucleophilic aromatic substitution (SNAr)?
The pyridine ring is inherently electron-deficient. This characteristic is significantly enhanced by the strong electron-withdrawing effects of both the nitro group at the 5-position and the trifluoromethyl group at the 2-position. This pronounced electron deficiency makes the pyridine ring highly susceptible to attack by nucleophiles, thus facilitating SNAr reactions.
Q2: At which position on the this compound ring is substitution most likely to occur?
For nucleophilic aromatic substitution (SNAr), the substitution will occur at the position of a suitable leaving group, typically a halide (e.g., Cl, Br) at the 2- or 6-position. The electron-withdrawing groups on the ring activate these positions for nucleophilic attack.
Q3: Can I perform Suzuki or Buchwald-Hartwig reactions on this substrate?
Yes, if a suitable leaving group (like a halogen) is present on the ring, both Suzuki-Miyaura coupling and Buchwald-Hartwig amination can be successfully performed. These palladium-catalyzed cross-coupling reactions are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds, respectively.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr)
Problem: Low or no product yield in SNAr.
| Potential Cause | Troubleshooting Steps |
| Weak Nucleophile | - Increase the nucleophilicity. For instance, use an alkoxide instead of an alcohol, or a more basic amine. |
| Poor Leaving Group | - While the trifluoromethyl group is strongly activating, the leaving group's ability is crucial. For SNAr, the general reactivity order for halogens is F > Cl > Br > I. If using a less reactive leaving group, you may need harsher reaction conditions. |
| Low Reaction Temperature | - Gradually and cautiously increase the reaction temperature. Monitor for potential side reactions or decomposition. |
| Inappropriate Solvent | - Use a polar aprotic solvent like DMF, DMSO, or THF to effectively solvate the nucleophile. |
| Insufficient Base | - For alcohol nucleophiles, a strong base like NaH or KOtBu may be needed to generate the more reactive alkoxide. For amine nucleophiles, a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient. |
Problem: Formation of multiple products or side reactions.
| Potential Cause | Troubleshooting Steps |
| Di-substitution | - Use a stoichiometric amount of the nucleophile. - Lower the reaction temperature. - Consider using a less reactive nucleophile. |
| Reaction with Solvent | - If using a nucleophilic solvent (e.g., methanol), it can compete with your intended nucleophile. Switch to a non-nucleophilic solvent. |
| Ring-opening or Degradation | - This can occur under harsh basic conditions or at very high temperatures. Use milder bases and lower reaction temperatures. |
Suzuki-Miyaura Coupling
Problem: Low yield in Suzuki coupling.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | - Ensure the palladium catalyst is active. Consider using a pre-catalyst or activating the catalyst in situ. - Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands. |
| Incorrect Base | - The choice of base is critical for activating the boronic acid. Screen common bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. The base needs to be strong enough to facilitate transmetalation but not so strong as to cause decomposition. |
| Protodeboronation of Boronic Acid | - This side reaction is common with heteroaryl boronic acids. Use freshly prepared boronic acid, ensure anhydrous conditions, and consider shorter reaction times. A faster catalyst can "outrun" this side reaction.[1] |
| Solvent System | - A mixture of an organic solvent (e.g., dioxane, toluene) and an aqueous solution of the base is often effective. |
Buchwald-Hartwig Amination
Problem: Low conversion in Buchwald-Hartwig amination.
| Potential Cause | Troubleshooting Steps |
| Ligand Choice | - The ligand is crucial for the success of this reaction. Screen a variety of phosphine ligands (e.g., BINAP, XPhos, SPhos) to find the optimal one for your specific amine and substrate combination. |
| Base Incompatibility | - Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. Ensure the base is compatible with other functional groups in your molecules. Esters and nitro groups can be incompatible with KOtBu.[2] |
| Catalyst Deactivation | - Electron-withdrawing groups on the pyridine ring can sometimes deactivate the palladium catalyst. Using bulky, electron-rich phosphine ligands can help to stabilize the catalyst and promote the reaction. |
| Amine Volatility | - For volatile amines, the reaction should be performed in a sealed tube to prevent the amine from escaping upon heating.[3] |
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
-
Reaction Setup: In a round-bottom flask, dissolve 5-Nitro-2-chloro-(trifluoromethyl)pyridine (1.0 equiv) in a suitable solvent (e.g., isopropanol, DMF, or DMSO) to a concentration of approximately 0.2 M.
-
Reagent Addition: Add the amine nucleophile (1.1 equiv) and a base such as K₂CO₃ or Et₃N (2.0 equiv) to the solution at room temperature with stirring.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried round-bottom flask, add 5-Nitro-2-bromo-(trifluoromethyl)pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add a degassed solvent system, such as a 10:1 mixture of dioxane and water.
-
Reaction Conditions: Heat the reaction mixture to 90-100 °C and stir for 12-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a dry, sealable reaction tube, combine 5-Nitro-2-bromo-(trifluoromethyl)pyridine (1.0 equiv), the amine (1.2 equiv), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., NaOtBu, 1.4 equiv).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas.
-
Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purification: Dry, filter, and concentrate the organic phase. Purify the crude product by column chromatography.
Data Presentation
Table 1: Representative Conditions for SNAr of 2-Chloro-5-nitropyridine with Amines
| Nucleophile Class | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Aliphatic Amine | Isopropanol/Water (1:1) | 80 | 2 | 85-95 |
| Secondary Aliphatic Amine | DMF | 25-50 | 1-3 | 90-98 |
| Aniline | DMSO | 100-120 | 12-24 | 60-75 |
Note: These are representative conditions for a similar substrate and should be used as a starting point for optimization with this compound.[4]
Table 2: Screening of Bases for a Typical Suzuki-Miyaura Coupling
| Base | Solvent System | Temperature (°C) | Yield (%) |
| Na₂CO₃ | Toluene/H₂O | 100 | 75 |
| K₂CO₃ | Toluene/H₂O | 100 | 88 |
| K₃PO₄ | Dioxane/H₂O | 90 | 92 |
Note: Yields are highly dependent on the specific substrates and ligands used.[5]
Table 3: Common Ligands for Buchwald-Hartwig Amination
| Ligand | Amine Type | Key Features |
| XPhos | Primary & Secondary | Bulky, electron-rich, generally high activity. |
| SPhos | Primary & Secondary | Similar to XPhos, often used for challenging substrates. |
| BINAP | Primary & Secondary | Bidentate ligand, one of the earlier generations. |
| BrettPhos | Primary Amines | Specifically designed for coupling with primary amines.[2] |
Visualizations
Caption: Experimental workflow for SNAr synthesis.
Caption: Troubleshooting logic for low reaction yields.
References
- 1. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
preventing decomposition of 5-Nitro-2-(trifluoromethyl)pyridine during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 5-Nitro-2-(trifluoromethyl)pyridine during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: The decomposition of this compound is primarily influenced by three main factors:
-
Strong Acidic or Basic Conditions: The pyridine ring, especially when substituted with strong electron-withdrawing groups like a nitro and a trifluoromethyl group, is susceptible to degradation under harsh pH conditions. Safety information for related compounds explicitly lists strong acids and strong oxidizing agents as materials to avoid.[1]
-
Presence of Strong Nucleophiles or Reducing Agents: The electron-deficient nature of the pyridine ring makes it a target for strong nucleophiles, which can lead to unwanted side reactions or decomposition. Similarly, the nitro group can be sensitive to reducing agents.
Q2: What are the observable signs of decomposition during a reaction?
A2: Decomposition can manifest in several ways, including:
-
Color Change: The reaction mixture may darken, turning brown or black, which often indicates the formation of polymeric or charred materials.
-
Gas Evolution: The release of gases, such as nitrogen oxides (NOx), can be a sign of nitro group decomposition.[1]
-
Formation of Insoluble Byproducts: The appearance of precipitates or tars that are not the desired product is a common indicator of decomposition.
-
Low Yield of Desired Product: A significantly lower than expected yield of the target molecule, even with the complete consumption of starting material, points towards degradation pathways competing with the desired reaction.
-
Complex Product Mixture: Analysis of the crude reaction mixture by techniques like HPLC or TLC may reveal a multitude of unexpected peaks, indicating a complex mixture of degradation products.
Q3: How can I monitor the stability of this compound during my reaction?
A3: Regular monitoring of the reaction progress is crucial. The recommended techniques are:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to visually track the consumption of the starting material and the formation of the product and any major byproducts. Streaking or the appearance of multiple new spots can indicate decomposition.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It allows for the accurate measurement of the starting material, product, and any impurities. A decrease in the total peak area (if an internal standard is used) or the emergence of broad or new peaks can signal decomposition. HPLC methods have been developed for the purity analysis of similar trifluoromethylpyridine derivatives.
Q4: What are the recommended storage and handling conditions for this compound to ensure its stability?
A4: To maintain the integrity of this compound, the following storage and handling procedures are recommended:
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1] Protect from heat and direct sunlight. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is advisable.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[1] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Reaction mixture turns dark, and a low yield of the desired product is obtained. | Thermal Decomposition: The reaction temperature may be too high. | 1. Lower the reaction temperature. If the reaction rate is too slow at a lower temperature, consider extending the reaction time. 2. Use a solvent with a lower boiling point to control the maximum reaction temperature. 3. If possible, conduct the reaction at room temperature or below. |
| Formation of multiple unidentified byproducts observed by HPLC or TLC. | Decomposition due to harsh pH: The reaction may be too acidic or basic. | 1. If using a strong acid or base, consider using a milder alternative. 2. Use a buffered solution to maintain a stable pH throughout the reaction. 3. Add the acidic or basic reagent slowly and at a low temperature to control any exothermic reactions. |
| The nitro group is unintentionally reduced. | Presence of a reducing agent: The reaction conditions or reagents may be reducing the nitro group. | 1. Scrutinize all reagents and solvents for any that could act as a reducing agent. 2. If a reduction is necessary elsewhere in the molecule, protect the nitro group or choose a chemoselective reducing agent. |
| Nucleophilic attack at an undesired position on the pyridine ring. | High reactivity of the substrate: The electron-withdrawing groups strongly activate the pyridine ring for nucleophilic attack. | 1. Use a less reactive or more sterically hindered nucleophile if possible. 2. Lower the reaction temperature to increase the selectivity of the reaction. 3. Consider using a protecting group strategy to block more reactive sites. |
Experimental Protocols
While specific experimental data for the thermal decomposition of this compound is limited in the searched literature, the following general protocols for purification and analysis of related compounds can be adapted.
Protocol 1: General Purification of this compound by Column Chromatography
This protocol is designed to remove polar and non-polar impurities from a crude reaction mixture.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane or ethyl acetate) and then evaporating the solvent.
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Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate gradient system, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate).
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Loading: Carefully load the dried slurry of the crude product onto the top of the silica gel bed.
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Elution: Begin eluting the column with the low polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexane:ethyl acetate) to elute the desired compound.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
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Start with a suitable ratio of A and B (e.g., 70:30) and run a linear gradient to a higher concentration of B (e.g., 20:80) over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the compound)
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in acetonitrile/water (50:50).
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizations
References
Technical Support Center: Optimal Catalyst Selection for Cross-Coupling Reactions with 5-Nitro-2-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst and conditions for cross-coupling reactions involving the challenging substrate, 5-Nitro-2-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
This compound presents a unique set of challenges due to its electronic properties. The strong electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly deactivates the pyridine ring, making the C-X (X = halogen) bond difficult to activate for oxidative addition to the palladium catalyst. Furthermore, the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group can act as Lewis bases and coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[1]
Q2: What are the key considerations for selecting a catalyst system for this substrate?
Due to the electron-deficient nature of the substrate, a highly active catalyst system is generally required. Key considerations include:
-
Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common choices that can be effective, but pre-catalysts designed for challenging substrates, such as those from the Buchwald or Hartwig groups, may offer superior performance.
-
Ligand: The choice of ligand is critical. Electron-rich and sterically bulky phosphine ligands, such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs), are often necessary to promote the difficult oxidative addition step and enhance catalyst stability.[2]
-
Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki and Sonogashira couplings and for deprotonating the amine in Buchwald-Hartwig aminations. The choice of base must be compatible with the functional groups on the substrate and coupling partner. Strong, non-nucleophilic bases like KOtBu, NaOtBu, or Cs₂CO₃ are frequently used.[3]
Q3: Which cross-coupling reactions are most suitable for functionalizing this compound?
Several cross-coupling reactions can be employed, with the choice depending on the desired bond formation:
-
Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids or esters. This is a versatile and widely used method.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes.
-
Heck Reaction: For C-C bond formation with alkenes.
Each of these reactions will require careful optimization of the catalyst system and reaction conditions for this specific substrate.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst System | The electron-deficient nature of this compound often requires a highly active catalyst. Standard catalysts like Pd(PPh₃)₄ may be ineffective. Switch to a more active system, such as a palladium precursor combined with a bulky, electron-rich ligand (e.g., XPhos, SPhos, RuPhos). Consider using a pre-formed palladium(0) source or a modern precatalyst.[2] |
| Catalyst Inhibition/Deactivation | The pyridine nitrogen or the nitro group may be coordinating to the palladium catalyst. Increasing the ligand-to-palladium ratio can sometimes mitigate this issue. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst. |
| Suboptimal Base | The choice and strength of the base are critical. For Suzuki couplings, ensure the base is strong enough to facilitate transmetalation. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base is required. Screen different bases such as K₃PO₄, Cs₂CO₃, KOtBu, or NaOtBu.[3] |
| Low Reaction Temperature | Due to the deactivated nature of the substrate, higher reaction temperatures (e.g., 80-120 °C) may be necessary to drive the reaction to completion. Microwave irradiation can also be a valuable tool to accelerate the reaction.[3] |
| Poor Solvent Choice | The solvent must be able to dissolve all reaction components and be compatible with the chosen catalyst and base. Anhydrous and degassed solvents are crucial for reproducibility. Common solvents for cross-coupling reactions include toluene, dioxane, and DMF. |
Problem 2: Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Steps |
| Hydrodehalogenation | Reductive cleavage of the C-X bond, leading to the formation of this compound. This can be caused by β-hydride elimination from the palladium intermediate. | Use a ligand that promotes reductive elimination over β-hydride elimination. Ensure the absence of water and other protic sources if not part of the reaction design. |
| Homocoupling of Coupling Partner | Dimerization of the boronic acid (in Suzuki coupling) or alkyne (in Sonogashira coupling). | This is often promoted by the presence of oxygen. Ensure thorough degassing of the reaction mixture and maintain an inert atmosphere. |
| Protodeborylation (Suzuki Coupling) | Cleavage of the C-B bond of the boronic acid by a proton source. | Use anhydrous solvents and reagents. Using boronic esters (e.g., pinacol esters) can sometimes improve stability. |
Data Presentation
The following tables provide a summary of typical reaction conditions for different cross-coupling reactions with substrates analogous to this compound. These should be considered as starting points for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Electron-Deficient Halopyridines
| Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromo-5-nitropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85 |
| 2-Chloro-5-trifluoromethylpyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 92 |
| 2-Bromo-4-fluoro-5-methylpyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | 50% aq. Isopropanol | 80 | Good to Excellent[4] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Electron-Deficient Aryl Halides
| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 94[5] |
| 4-Bromo-3-(trifluoromethyl)aniline | Various amines | Various Pd catalysts | Various bases | Various solvents | Various | -[6] |
| 2-Bromo-13α-estrone | Aniline | Pd(OAc)₂ / XPhos | KOt-Bu | Toluene | 100 (MW) | High[3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add 5-Nitro-2-(halo)trifluoromethylpyridine (1.0 equiv), the desired boronic acid or boronate ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Seal the tube with a septum, evacuate, and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., dioxane/water mixture) via syringe.
-
Add the palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., XPhos) or a pre-formed catalyst complex.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃), the ligand (e.g., XPhos), and the base (e.g., NaOtBu).
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Seal the tube, evacuate, and backfill with an inert gas.
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Add the anhydrous, degassed solvent (e.g., toluene).
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Add 5-Nitro-2-(halo)trifluoromethylpyridine (1.0 equiv) and the amine (1.2-1.5 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: A decision workflow for selecting and optimizing a catalyst system.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
managing scalability challenges for the production of 5-Nitro-2-(trifluoromethyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing scalability challenges in the production of 5-Nitro-2-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: While direct nitration of 2-(trifluoromethyl)pyridine is a primary route, another common strategy involves the synthesis of a substituted pyridine ring followed by functional group interconversions. A key intermediate in some routes is 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine, which can be synthesized by the nitration of 2-hydroxy-3-(trifluoromethyl)pyridine.[1] The hydroxyl group can then be removed or converted to other functionalities to yield the target molecule.
Q2: What are the main challenges when scaling up the production of this compound?
A2: Scaling up the synthesis of nitropyridine derivatives often presents challenges such as:
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Exothermic Reactions: Nitration reactions are typically highly exothermic and require careful temperature control to prevent runaway reactions and the formation of byproducts.
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Regioselectivity: Achieving selective nitration at the 5-position of the pyridine ring can be difficult, leading to the formation of other nitro isomers.
-
Purification: Separating the desired product from starting materials, isomers, and other impurities can be challenging at a larger scale.
-
Reagent Handling: The use of strong acids and nitrating agents requires specialized equipment and handling procedures to ensure safety.
Q3: What are the critical safety precautions to consider during the synthesis?
A3: Safety is paramount. Key safety considerations include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves.
-
Fume Hood: All reactions should be performed in a well-ventilated fume hood.
-
Temperature Monitoring: Closely monitor the reaction temperature, especially during the addition of nitrating agents.
-
Quenching: Quench the reaction mixture carefully by slowly adding it to ice or a cold aqueous solution.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Insufficient nitrating agent or reaction time. | Increase the molar ratio of the nitrating agent. Monitor the reaction progress using TLC or GC and extend the reaction time if necessary. |
| Low reaction temperature. | Gradually increase the reaction temperature while carefully monitoring for exotherms. | |
| Formation of multiple products (isomers) | Incorrect nitrating conditions. | Optimize the nitrating agent (e.g., HNO₃/H₂SO₄, NO₂BF₄) and reaction temperature to favor nitration at the 5-position. |
| Product degradation | Excessive reaction temperature or time. | Perform the reaction at the lowest effective temperature and monitor closely to stop the reaction upon completion. |
Purification Challenges
| Symptom | Possible Cause | Suggested Solution |
| Difficulty in separating isomers | Similar polarity of the desired product and isomeric byproducts. | Employ high-performance liquid chromatography (HPLC) or fractional crystallization for separation. Derivatization of the mixture to facilitate separation may also be an option. |
| Presence of residual starting material | Incomplete reaction. | Optimize reaction conditions for higher conversion. If separation is difficult, consider a chemical quench for the unreacted starting material. |
| Oily or discolored product | Presence of impurities or degradation products. | Recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be effective. Treatment with activated carbon may remove colored impurities. |
Experimental Protocols
Synthesis of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine (Intermediate)
This protocol is adapted from a similar synthesis and serves as a starting point for optimization.[1]
Materials:
-
2-Hydroxy-3-(trifluoromethyl)pyridine
-
Nitric acid (HNO₃)
-
Sulfuric acid (H₂SO₄)
-
Ice
-
Saturated sodium hydroxide (NaOH) solution
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Ethyl acetate
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Saturated brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxy-3-(trifluoromethyl)pyridine (1.0 eq) in sulfuric acid at -10°C.
-
Slowly add nitric acid (3.0 eq) dropwise while maintaining the temperature at -10°C.
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After the addition is complete, stir the reaction mixture at 40°C for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice water.
-
Adjust the pH of the solution to 4-5 using a saturated NaOH solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Note: This protocol is for the synthesis of an intermediate. The subsequent conversion to this compound would require additional steps, such as deoxygenation or functional group manipulation, which need to be developed and optimized.
Visualizing Workflows and Relationships
General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Scalability Considerations Logic Diagram
Caption: A diagram illustrating critical factors for successful scale-up.
References
strategies to enhance regioselectivity in the functionalization of 5-Nitro-2-(trifluoromethyl)pyridine
Welcome to the technical support center for the regioselective functionalization of 5-Nitro-2-(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance, troubleshoot common issues, and answer frequently asked questions encountered during the chemical modification of this highly versatile, yet challenging, heterocyclic building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for the functionalization of this compound?
A1: The primary strategies for functionalizing this compound are Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling Reactions, and to a lesser extent, Directed ortho-Metalation (DoM) and direct C-H functionalization. The choice of strategy depends on the desired position of functionalization and the nature of the substituent to be introduced.
Q2: Which position on the pyridine ring is most susceptible to nucleophilic attack?
A2: In this compound, the pyridine ring is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of both the nitro group and the trifluoromethyl group. Nucleophilic aromatic substitution (SNAr) is a highly favorable reaction pathway.[1] The most electron-deficient positions, and therefore the most likely sites for nucleophilic attack, are C4 and C6. The regioselectivity will be dictated by the relative activating ability of the nitro and trifluoromethyl groups and the stability of the resulting Meisenheimer intermediate.
Q3: Is Directed ortho-Metalation (DoM) a viable strategy for this molecule?
A3: Directed ortho-metalation (DoM) is generally not a recommended strategy for this compound. The nitro group is incompatible with the strong organometallic bases (e.g., alkyllithiums or lithium amides) typically used in DoM, as these bases can react with the nitro group itself.[2][3]
Q4: Can I perform Palladium-catalyzed cross-coupling reactions on this compound?
A4: Yes, Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) are viable strategies, provided you start with a halogenated derivative of this compound.[4][5][6] The regioselectivity is controlled by the position of the halogen atom on the pyridine ring.
Q5: What are the challenges associated with the direct C-H functionalization of this molecule?
A5: Direct C-H functionalization of pyridines, particularly at the meta-position, is intrinsically challenging due to the electronic properties of the ring.[7][8] For this compound, the strong deactivating nature of the substituents makes electrophilic aromatic substitution highly unlikely. Radical C-H functionalization might be possible, but regioselectivity can be difficult to control.
Troubleshooting Guides
Guide 1: Nucleophilic Aromatic Substitution (SNAr)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No reaction or low conversion | 1. Insufficiently nucleophilic reagent. 2. Reaction temperature is too low. 3. Inappropriate solvent. 4. Deactivation of the nucleophile by an inappropriate base. | 1. Use a stronger nucleophile or generate the nucleophile in situ with a suitable base (e.g., NaH for alcohols). 2. Gradually increase the reaction temperature, monitoring for decomposition. 3. Switch to a polar aprotic solvent like DMF, DMSO, or NMP to enhance the reaction rate. 4. Use a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) if your nucleophile is sensitive to strong bases. |
| Mixture of regioisomers (e.g., C4 and C6 substitution) | 1. The electronic preference for attack at C4 and C6 is similar. 2. Steric hindrance from the nucleophile influencing the site of attack. | 1. Carefully analyze the product mixture by ¹H and ¹⁹F NMR to determine the isomeric ratio. 2. Try using a bulkier nucleophile, which may favor attack at the less sterically hindered position. 3. Modify the reaction temperature, as this can sometimes influence regioselectivity. |
| Decomposition of starting material or product | 1. Reaction temperature is too high. 2. The nucleophile or base is too harsh. 3. The product is unstable under the reaction conditions. | 1. Lower the reaction temperature and increase the reaction time. 2. Use a milder base or a more stable nucleophile. 3. Once the reaction is complete, work up the reaction mixture promptly to isolate the product. |
| Unexpected side products | 1. Reaction with the nitro group. 2. Dimerization or polymerization of the starting material or product. | 1. Use less harsh conditions (lower temperature, milder base). 2. Use a more dilute reaction mixture. |
Guide 2: Palladium-Catalyzed Cross-Coupling (on a halogenated precursor)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no catalytic activity | 1. Inactive catalyst. 2. Inappropriate ligand. 3. Insufficiently anhydrous or deoxygenated conditions. 4. Incorrect base. | 1. Use a fresh batch of palladium precursor and ligand. 2. Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. 3. Ensure all solvents and reagents are dry and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). 4. The choice of base is critical; screen common bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases like Et₃N or DIPEA. |
| Homocoupling of the coupling partner | 1. Reaction temperature is too high. 2. Incorrect palladium to ligand ratio. | 1. Lower the reaction temperature. 2. Optimize the palladium to ligand ratio; often a 1:2 or 1:4 ratio is effective. |
| Reduction of the nitro group | 1. Certain phosphine ligands or reaction conditions can lead to the reduction of the nitro group. | 1. Use ligands that are less prone to oxidation. 2. Avoid overly harsh reaction conditions. |
Data Presentation
Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution of this compound
| Position | Activating Groups | Predicted Reactivity | Rationale |
| C4 | para to NO₂ and meta to CF₃ | High | Strong activation by the para nitro group. The negative charge in the Meisenheimer complex is well-stabilized by the nitro group through resonance. |
| C6 | ortho to NO₂ and ortho to CF₃ | High | Strong activation by both the ortho nitro and ortho trifluoromethyl groups. The negative charge in the Meisenheimer complex is stabilized by both groups. Steric hindrance may play a role depending on the nucleophile. |
| C3 | meta to NO₂ and ortho to CF₃ | Low | Less activation compared to C4 and C6. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile
Disclaimer: This is a representative protocol and should be optimized for each specific nucleophile.
Materials:
-
This compound
-
Amine nucleophile (1.1 - 1.5 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Caption: Typical experimental workflow for synthesis and purification.
Caption: Decision logic for choosing a functionalization strategy.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. baranlab.org [baranlab.org]
- 4. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
developing a robust workup procedure for 5-Nitro-2-(trifluoromethyl)pyridine reactions
This technical support center provides researchers, scientists, and drug development professionals with a robust guide to developing workup procedures for reactions involving 5-Nitro-2-(trifluoromethyl)pyridine. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the common reaction types for this compound?
This compound is an electron-deficient aromatic ring, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. The strong electron-withdrawing properties of both the nitro (-NO₂) group and the trifluoromethyl (-CF₃) group activate the pyridine ring for attack by nucleophiles at the positions ortho and para to the nitro group. Common nucleophiles include amines, alkoxides, and thiolates.
Q2: What is a general workup procedure for a typical SNAr reaction with this compound?
A general aqueous workup procedure is as follows:
-
Quenching: Once the reaction is complete, it is typically cooled to room temperature and then quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: The product is then extracted from the aqueous mixture using an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). The choice of solvent will depend on the polarity of the product.
-
Washing: The organic layer is sequentially washed to remove impurities:
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Acid Wash: A dilute acid wash (e.g., 1N or 2N HCl) is used to remove any unreacted basic starting materials or basic byproducts.[1]
-
Base Wash: A wash with a mild base (e.g., saturated aqueous sodium bicarbonate (NaHCO₃) solution) neutralizes any remaining acid and removes acidic byproducts.[1][2]
-
Brine Wash: A final wash with saturated aqueous sodium chloride (brine) is performed to remove the bulk of the dissolved water in the organic layer.[3]
-
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)), filtered, and the solvent is removed under reduced pressure to yield the crude product.[1][3]
-
Purification: The crude product is then typically purified by techniques such as column chromatography or recrystallization.
Q3: Is the this compound moiety stable during aqueous workup?
The this compound core is generally stable to standard aqueous workup conditions, including washes with dilute acids and bases. The strong electron-withdrawing nature of the substituents makes the pyridine ring somewhat susceptible to degradation under harsh conditions, particularly prolonged exposure to strong bases at elevated temperatures, which could lead to decomposition.[4] It is always recommended to perform workup procedures at room temperature or below unless otherwise specified.
Q4: What are some common impurities I might encounter?
Common impurities can include:
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Unreacted Starting Materials: Incomplete reactions will result in the presence of starting materials in your crude product.
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Side Products from SNAr: If there are other potential leaving groups on the pyridine ring, you might see the formation of isomeric products.
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Hydrolysis Products: Although generally stable, prolonged exposure to aqueous conditions, especially under non-neutral pH, could potentially lead to hydrolysis of the trifluoromethyl group or displacement of the nitro group, though this is less common under standard workup conditions.
-
Solvent and Reagent Residues: Residual high-boiling solvents (e.g., DMF, DMSO) or excess reagents can be present in the crude product.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Emulsion formation during extraction | High concentration of polar solvents (e.g., DMF, DMSO) or surfactants. | Add brine to the separatory funnel to increase the ionic strength of the aqueous layer. Alternatively, filter the entire mixture through a pad of celite. |
| Product is water-soluble and lost during workup | The product has high polarity or contains functional groups that are ionized at the workup pH. | Before discarding the aqueous layers, check them by TLC or LC-MS for the presence of your product. If the product is in the aqueous layer, you may need to adjust the pH to neutralize it and re-extract, or use a continuous liquid-liquid extractor. |
| Low or no product yield after workup | Incomplete reaction; product degradation during workup; product is volatile. | Monitor the reaction to completion using TLC or LC-MS. Avoid unnecessarily harsh acidic or basic conditions during the workup. If the product is volatile, use caution during solvent removal (e.g., lower temperature, no high vacuum). |
| Presence of starting materials in the final product | Incomplete reaction or inefficient purification. | Drive the reaction to completion. Optimize the purification method (e.g., change the solvent system for column chromatography, try a different recrystallization solvent). |
| Dark-colored or tarry crude product | Decomposition of starting materials or product; presence of highly colored impurities. | Consider running the reaction at a lower temperature. Purify the crude product using column chromatography, potentially with a charcoal treatment to remove colored impurities. |
Data Presentation
The following table summarizes typical reaction conditions and yields for SNAr reactions on pyridine rings with similar substitution patterns, highlighting the workup procedures used.
| Substrate | Nucleophile | Solvent | Temp (°C) | Time (h) | Workup Procedure | Yield (%) | Reference |
| 2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine | POCl₃, Quinoline | - | 120 | 1.5 | Conc. under red. pressure, dissolve in EtOAc, wash with 2N HCl, then sat. NaHCO₃, dry (Na₂SO₄). | 88 | [1] |
| 5-nitro-3-(trifluoromethyl)pyridin-2-ol | SOCl₂, DMF | - | 100 | 10 | Conc. under red. pressure, partition between EtOAc and sat. NaHCO₃, wash with brine, dry (MgSO₄). | 86 | [3] |
| 3-nitro-5-(trifluoromethyl)pyridin-2-ol | POCl₃, Benzyltrimethylammonium chloride | Acetonitrile | 80 | 3 | Add water, extract with EtOAc, dry (Na₂SO₄). | 92 | [1] |
Experimental Protocols
Detailed Protocol for a General SNAr Workup
This protocol is a generalized procedure based on common practices for reactions involving electron-deficient pyridines.
-
Reaction Quenching:
-
After confirming reaction completion via TLC or LC-MS, cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add deionized water (approximately 2-3 volumes relative to the reaction volume) to the stirred reaction mixture. Monitor for any exotherm.
-
-
Solvent Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction (e.g., ethyl acetate, 2-3 volumes).
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate and drain the aqueous layer.
-
-
Aqueous Washing Series:
-
Acid Wash: Add 1N HCl (1 volume) to the separatory funnel containing the organic layer. Shake, allow layers to separate, and drain the aqueous layer. This step is crucial for removing basic impurities.
-
Base Wash: Add saturated aqueous NaHCO₃ (1 volume) to the organic layer. Shake cautiously and vent frequently as CO₂ gas may evolve. Allow layers to separate and drain the aqueous layer. This neutralizes any remaining acid.
-
Brine Wash: Add saturated aqueous NaCl (1 volume) to the organic layer. Shake and drain the aqueous layer. This helps to remove residual water from the organic phase.
-
-
Drying and Concentration:
-
Transfer the organic layer to an Erlenmeyer flask.
-
Add a suitable amount of anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and swirl the flask. The drying agent should move freely when the solution is dry.
-
Filter the solution to remove the drying agent, washing the filter cake with a small amount of the extraction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system.
-
Visualizations
Caption: General workflow for SNAr reactions and workup.
Caption: Troubleshooting decision tree for reaction workup.
References
- 1. rsc.org [rsc.org]
- 2. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Halogenation of 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine
Welcome to the technical support center for the halogenation of 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot challenges encountered during the synthesis of halogenated derivatives of this complex heterocyclic compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the direct electrophilic halogenation of 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine so challenging?
A: The direct electrophilic aromatic substitution (EAS) on this pyridine ring is exceptionally difficult due to a combination of severe electronic deactivation and steric hindrance.
-
Electronic Effects: The pyridine nitrogen, the 5-nitro (-NO2) group, and the 3-trifluoromethyl (-CF3) group are all powerful electron-withdrawing groups (EWGs).[1] These groups collectively reduce the electron density of the pyridine ring, making it highly resistant to attack by electrophiles like Br+ or Cl+.[2] While the 2-hydroxy (-OH) group is an electron-donating group (EDG) that activates the ring, its effect is largely overcome by the three deactivating functionalities.[1]
-
Directing Group Conflict: The activating -OH group directs electrophilic attack to the ortho (position 3) and para (position 5) positions. However, these positions are already substituted with strong EWGs, effectively blocking the most favorable sites for EAS.
-
Steric Hindrance: The bulky trifluoromethyl group at position 3 sterically hinders the approach of electrophiles to the adjacent position 4.
Q2: I attempted a direct bromination with Br₂ and a Lewis acid but only recovered my starting material. What went wrong?
A: This is a common outcome. The pyridine ring in your substrate is electronically mismatched for standard EAS processes, which typically require electron-rich aromatic systems.[2][3] The harsh conditions required for the halogenation of deactivated pyridines, such as elevated temperatures and strong acids, are often insufficient to overcome the profound deactivation of this particular molecule.[1][3]
Q3: What are the most viable alternative strategies for halogenating this molecule?
A: Given the difficulty of direct EAS, the most successful approach involves converting the 2-hydroxy group into a halogen. This strategy circumvents the need for C-H activation on the deactivated ring. The most common method is the conversion of the 2-hydroxypyridine (which exists in equilibrium with its 2-pyridone tautomer) into a 2-halopyridine.[4]
Q4: How can I replace the 2-hydroxy group with a chlorine atom?
A: The most effective method is to use a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base or as a solvent.[5] This reaction converts the hydroxyl group into a chlorophosphate intermediate, which is then displaced by a chloride ion to yield the 2-chloropyridine derivative. Large-scale, solvent-free methods using equimolar POCl₃ have been developed for this type of transformation, offering high yields and improved safety and environmental profiles.[5]
Q5: What are the potential side reactions or byproducts when using phosphorus oxychloride (POCl₃)?
A: While generally a high-yielding reaction, potential issues include:
-
Incomplete Reaction: Insufficient heating or reaction time can lead to the recovery of starting material.
-
Decomposition: The highly electron-deficient nature of the substrate could make it susceptible to decomposition under harsh thermal conditions. Careful temperature control is crucial.
-
Work-up Issues: The quenching of excess POCl₃ is highly exothermic and must be performed with extreme care, typically by slowly adding the reaction mixture to ice or a cold basic solution.[5]
Troubleshooting Guide
This guide addresses common problems encountered during the halogenation of 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine via hydroxyl group substitution.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Insufficient reaction temperature or time. 2. Reagent degradation (e.g., POCl₃ hydrolysis). 3. Inadequate activation of the hydroxyl group. | 1. Increase reaction temperature gradually (e.g., to 140-160 °C) and extend reaction time. Monitor by TLC/LC-MS.[5] 2. Use freshly opened or distilled POCl₃. 3. For challenging substrates, consider adding a catalytic amount of a tertiary amine base like pyridine or triethylamine.[5] |
| Product Decomposition | 1. Reaction temperature is too high. 2. Prolonged heating after reaction completion. | 1. Determine the optimal temperature by running small-scale trials at different temperatures. 2. Monitor the reaction closely and proceed with work-up as soon as the starting material is consumed. |
| Formation of Dark Tars / Multiple Byproducts | 1. Uncontrolled exothermic reaction during reagent addition or quenching. 2. Presence of water in the reaction mixture. | 1. Ensure slow, controlled addition of reagents. For work-up, add the reaction mixture to a vigorously stirred, cold quenching solution (e.g., ice/water or saturated NaHCO₃). 2. Use a flame-dried flask and an inert atmosphere (N₂ or Ar) to ensure anhydrous conditions. |
| Low Isolated Yield After Work-up | 1. Product is partially soluble in the aqueous layer. 2. Inefficient extraction. 3. Product loss during purification (e.g., on silica gel). | 1. Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the organic product. 2. Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane). 3. Consider alternative purification methods like crystallization or sublimation if the product is unstable on silica. |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine via Deoxychlorination
This protocol is adapted from general procedures for the chlorination of 2-hydroxypyridines using phosphorus oxychloride.[5]
Materials:
-
2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (anhydrous, optional as base/catalyst)
-
Dichloromethane (DCM, optional as solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (N₂), add 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine (1.0 equiv).
-
Reagent Addition:
-
Solvent-Free Method: Add phosphorus oxychloride (2.0-3.0 equiv) directly to the starting material. If the substrate is a solid, the mixture may be gently heated to facilitate stirring.
-
Solvent-Based Method: Dissolve the starting material in a minimal amount of anhydrous DCM. Add POCl₃ (1.5-2.0 equiv) dropwise at 0 °C.
-
-
Reaction: Heat the reaction mixture to reflux (for solvent-based) or to 110-140 °C (for solvent-free) and maintain for 2-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.[5]
-
Quenching: Cool the reaction mixture to room temperature. CAUTION: HIGHLY EXOTHERMIC. Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Once the initial exothermic reaction has subsided, slowly add saturated NaHCO₃ solution until the aqueous layer is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to afford the pure 2-chloro-5-nitro-3-(trifluoromethyl)pyridine.
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to the halogenation of this substrate.
Caption: Decision workflow for selecting a halogenation strategy.
Caption: Simplified reaction pathway for deoxychlorination.
Caption: Conflicting electronic effects of substituents.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 5-Nitro-2-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of 5-Nitro-2-(trifluoromethyl)pyridine in reaction media.
Troubleshooting Guide
Issue: this compound is not dissolving sufficiently in the chosen reaction solvent.
This is a common challenge due to the compound's relatively non-polar trifluoromethyl group and the polar nitro group, which can lead to complex solvation requirements. Below are systematic steps to address this issue.
1. Initial Assessment & Solvent Selection
-
Question: Have you consulted solubility data to select an appropriate solvent?
-
Action: While specific quantitative solubility data for this compound is not widely published, data from structurally similar compounds can provide a strong starting point. The following table shows the mole fraction solubility of a close analog, 2-chloro-3-(trifluoromethyl)pyridine, in various organic solvents at different temperatures. This data suggests that polar aprotic solvents might be more effective.
Solvent Temperature (K) Mole Fraction Solubility (x10³) Dichloromethane 273.15 358.1 283.15 449.2 293.15 558.4 303.15 681.3 Acetone 273.15 289.5 283.15 368.7 293.15 465.8 303.15 579.1 Ethyl Acetate 273.15 254.3 283.15 328.6 293.15 419.7 303.15 525.9 Acetonitrile 273.15 189.2 283.15 248.5 293.15 321.4 303.15 409.6 Ethanol 273.15 98.7 283.15 132.4 293.15 175.9 303.15 229.8 n-Propanol 273.15 75.4 283.15 102.1 293.15 136.8 303.15 180.5 Toluene 273.15 145.6 283.15 192.3 293.15 250.1 303.15 319.7 n-Heptane 273.15 12.8 283.15 18.9 293.15 27.5 303.15 39.4
Data is for 2-chloro-3-(trifluoromethyl)pyridine and is intended as a representative guide.[1][2][3]
-
2. Physical Methods for Solubility Enhancement
-
Question: Have you tried altering the physical conditions of your experiment?
-
Action: Increase Temperature. The solubility of most solids increases with temperature.[4][5] Gradually heat the solvent while stirring and observe for dissolution. Be mindful of the solvent's boiling point and the thermal stability of your reactants.
-
Action: Apply Ultrasonication. Sonication can aid in dissolving solids by breaking down particles and increasing the surface area for solvation.[3][6][7] Use a bath sonicator for gentle dissolution or a probe sonicator for more vigorous mixing.
-
3. Chemical Methods for Solubility Enhancement
-
Question: Have you considered modifying the solvent system?
-
Action: Use a Co-solvent. The addition of a second, miscible solvent can significantly alter the polarity of the reaction medium and improve solubility.[8] For example, if your primary solvent is moderately polar, adding a more polar aprotic co-solvent like DMF or DMSO in a small percentage might be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the best single solvent for dissolving this compound?
Based on the structure and data from similar compounds, polar aprotic solvents such as Dichloromethane, Acetone, and Ethyl Acetate are likely to be good starting points.[1][2][3] However, the optimal solvent will depend on the specific reaction conditions.
Q2: How can I quickly screen for a suitable co-solvent system?
A high-throughput screening approach can be efficient.[1][9] This involves setting up an array of small-scale experiments with different solvent mixtures to visually or analytically assess solubility.
Q3: Will increasing the temperature affect the stability of this compound?
While moderate heating is generally safe, prolonged exposure to high temperatures could potentially lead to degradation, especially in the presence of strong nucleophiles or bases. It is advisable to conduct a stability test at the desired reaction temperature.
Q4: Can sonication damage my compound?
For most organic molecules, bath sonication is a gentle and safe method.[7] High-intensity probe sonication can generate localized heat and radical species, which might be a concern for sensitive substrates.[10]
Q5: Are there any computational tools to predict solubility?
Yes, computational models like the SMD (Solvation Model based on Density) can be used to predict the effect of different solvents on reaction kinetics and thermodynamics, aiding in solvent selection.[11][12]
Experimental Protocols
Protocol 1: Isothermal Equilibrium Solubility Determination
This protocol allows for the accurate measurement of the solubility of this compound in a specific solvent at a given temperature.
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Place the vial in a shaker bath set to a constant temperature. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: Once equilibrated, stop the agitation and allow the undissolved solid to settle. Carefully extract a known volume of the supernatant (the clear liquid phase).
-
Analysis: Dilute the supernatant with a known volume of a suitable solvent and analyze the concentration of this compound using a calibrated analytical method such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the original concentration in the supernatant, which represents the solubility at that temperature.
Protocol 2: Co-solvent Screening for Enhanced Solubility
This protocol provides a systematic way to identify an effective co-solvent system.
-
Solvent Selection: Choose a primary solvent in which this compound has some, albeit poor, solubility. Select a range of miscible co-solvents with varying polarities.
-
Preparation of Mixtures: In a series of vials, prepare different binary solvent mixtures with varying volume ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 of primary solvent to co-solvent).
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Solubility Test: To each vial, add a pre-weighed amount of this compound.
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Observation: Stir or shake all vials at a constant temperature and visually observe the extent of dissolution in each mixture after a set period.
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Quantification (Optional): For the most promising mixtures, determine the quantitative solubility using Protocol 1.
Visualizations
Caption: Experimental workflow for addressing poor solubility.
Caption: Decision pathway for solvent selection.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 573762-57-9|5-Nitro-3-trifluoromethylpyridine-2-carbonitrile|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. Pyridine [chemeurope.com]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Spectroscopic Characterization of 5-Nitro-2-(trifluoromethyl)pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of novel compounds is a cornerstone of chemical research and development. This guide provides a comprehensive overview of the spectroscopic methods used to confirm the structure of 5-Nitro-2-(trifluoromethyl)pyridine, a key intermediate in the synthesis of various agrochemical and pharmaceutical agents. By presenting experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document offers a comparative analysis to aid researchers in the unambiguous identification of this and related substituted pyridines.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and related analogs. This comparative approach highlights the influence of the nitro and trifluoromethyl substituents on the spectral properties of the pyridine ring.
Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm, J in Hz) | ¹⁹F NMR (δ, ppm) |
| This compound | 9.52 (d, J = 2.3, 1H), 8.72 (dd, J = 8.6, 2.4, 1H), 7.97 (d, J = 8.6, 1H)[1] | 152.6 (q, J = 36.0), 145.5 (s), 145.4 (s), 133.0 (s), 121.2 (q, J = 2.6), 120.5 (q, J = 276.0)[1] | -68.1 (s, 3F)[1] |
| 5-Bromo-2-(trifluoromethyl)pyridine | 8.82 (d, J = 1.7, 1H), 8.05 (dd, J = 8.3, 1.7, 1H), 7.61 (d, J = 8.3, 1H)[1] | Data not available in the provided search results. | -67.9 (s, 3F)[1] |
| 3-Chloro-2-(trifluoromethyl)pyridine | 8.62 (d, J = 3.7, 1H), 7.91 (d, J = 12.7, 1H), 7.49 (dd, J = 8.2, 4.6, 1H)[1] | 146.7 (s), 144.8 (q, J = 34.3), 139.6 (s), 130.6 (s), 127.3 (s), 121.0 (q, J = 276.2)[1] | -66.3 (s, 3F)[1] |
| 2-(Trifluoromethyl)pyridine | Data not available in the provided search results. A general reference indicates a crude unlocked ¹⁹F NMR signal at -62.77 ppm.[2] | Data not available in the provided search results. | -62.77 (s, 3F)[2] |
NMR data was recorded in CDCl₃.[1]
Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | N-O asymmetric stretch: 1550-1475[3]N-O symmetric stretch: 1360-1290[3]C-F stretches: ~1350-1100Aromatic C-H stretch: >3000[4]Aromatic ring vibrations: 1600-1585 and 1500-1400[4] | 192 (M⁺)[1] |
| 5-Bromo-2-(trifluoromethyl)pyridine | Specific data not available. Expected to show C-F and aromatic vibrations similar to the nitro analog, but lacking the N-O stretches. | Data not available in the provided search results. |
| 3-Chloro-2-(trifluoromethyl)pyridine | Specific data not available. Expected to show C-F and aromatic vibrations similar to the nitro analog, but lacking the N-O stretches. | 181 (M⁺-H)[1] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of results. The following are generalized protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum to singlets.
-
¹⁹F NMR: Acquire the fluorine NMR spectrum. ¹⁹F is a highly sensitive nucleus with 100% natural abundance.[5][6] Spectra can be obtained quickly with a small number of scans. A common reference standard is CFCl₃ (0 ppm).[7][8]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak (for ¹H and ¹³C) or an external standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with KBr and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹.[9]
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups.[10][11] For this compound, key vibrations include the N-O stretches of the nitro group, C-F stretches of the trifluoromethyl group, and vibrations of the pyridine ring.[3]
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification (GC-MS).
-
Ionization: Employ a suitable ionization technique, such as Electron Ionization (EI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
-
Detection: Detect the ions to generate the mass spectrum. The molecular ion peak (M⁺) is crucial for determining the molecular weight of the compound.[1]
Structural Confirmation Workflow
The logical flow for confirming the structure of this compound using the discussed spectroscopic methods is illustrated below.
Caption: Workflow for the structural elucidation of this compound.
Conclusion
The structural confirmation of this compound is reliably achieved through a combination of spectroscopic techniques. Mass spectrometry confirms the molecular weight.[1] Infrared spectroscopy provides evidence for the key functional groups, namely the nitro and trifluoromethyl moieties.[3] Finally, a detailed analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the unambiguous determination of the substitution pattern on the pyridine ring and the electronic environment of each nucleus.[1] The data presented in this guide serves as a valuable reference for researchers working with this and structurally related compounds, facilitating efficient and accurate characterization.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. colorado.edu [colorado.edu]
- 9. asianpubs.org [asianpubs.org]
- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Comparative Guide to Quantitative Purity Analysis of 5-Nitro-2-(trifluoromethyl)pyridine by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and alternative analytical techniques for the quantitative purity assessment of 5-Nitro-2-(trifluoromethyl)pyridine. As a crucial intermediate in the synthesis of agrochemicals and pharmaceuticals, the purity of this compound is paramount to ensure the safety, efficacy, and quality of the final products.[1] This document provides detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in selecting and implementing the most suitable analytical method.
High-Performance Liquid Chromatography (HPLC) is a widely accepted and powerful technique for analyzing pharmaceutical ingredients and intermediates due to its high resolution, sensitivity, and quantitative accuracy.[2] A well-developed HPLC method can effectively separate the main compound from potential impurities, which may include unreacted starting materials or by-products formed during synthesis.[3]
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC-UV is the premier method for the routine quality control and purity determination of this compound. Its ability to separate complex mixtures makes it ideal for identifying and quantifying impurities.[4]
Experimental Protocol: HPLC-UV Analysis
This protocol outlines a reverse-phase HPLC method for determining the purity of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.[3][5]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][5]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program: A linear gradient from 30% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 30% B.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Injection Volume: 10 µL.[5]
2. Preparation of Solutions:
-
Diluent: A 50:50 mixture of Acetonitrile and Water.
-
Reference Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound batch to be tested and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.[5] Filter the solution through a 0.45 µm syringe filter before injection.[3]
3. Data Analysis and Quantification: The purity is determined by calculating the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For precise quantification, a calibration curve should be constructed using a series of standard solutions of known concentrations.[3] The method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure reliability.[5]
HPLC Analysis Workflow
Comparison with Alternative Analytical Methods
While HPLC-UV is a robust method, other techniques can provide complementary or alternative approaches for purity analysis. The choice of method depends on the specific requirements of the analysis, such as the need for structural information on impurities or the absence of a reference standard.
Alternative Techniques:
-
Gas Chromatography (GC): Well-suited for the analysis of volatile impurities. However, it may require derivatization for non-volatile compounds, and high temperatures can potentially cause degradation of the analyte.[2]
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte. It provides structural information about impurities but generally has lower sensitivity compared to HPLC for quantifying minor impurities.[2][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry. It is exceptionally powerful for identifying unknown impurities by providing their mass-to-charge ratio, but the instrumentation is more complex and costly than a standard HPLC-UV setup.[2][5]
Comparative Data of Analytical Techniques
The following table summarizes the key performance characteristics and considerations for each analytical method.
| Feature | HPLC-UV | Gas Chromatography (GC) | Quantitative NMR (qNMR) | LC-MS |
| Primary Use | Routine purity testing and quality control | Analysis of volatile impurities | Absolute purity determination, structural elucidation | Identification and quantification of unknown impurities |
| Resolution | High to Excellent | Excellent for volatile compounds | Moderate | High to Excellent |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) for volatile analytes | Lower, typically requires >1% impurity concentration | Very High (pg to fg range) |
| Quantification | Relative (Area %), requires reference standard | Relative (Area %), requires reference standard | Absolute, uses an internal standard of known purity | Relative or Absolute (with isotopic standards) |
| Sample Volatility | Not required | Required | Not required | Not required |
| Instrumentation Cost | Moderate | Moderate | High | High |
| Complexity | Low to Moderate | Moderate | High | High |
Method Selection Guide
Conclusion
The presented reverse-phase HPLC-UV method provides a reliable, robust, and precise approach for the routine quantitative purity analysis of this compound. It offers an excellent balance of performance, cost, and accessibility for most quality control laboratories.[5] While techniques like qNMR and GC offer specific advantages for absolute quantification and volatile impurity analysis, respectively, HPLC-UV remains the gold standard for routine purity assessment and impurity profiling in the pharmaceutical and chemical industries.[5] The selection of the most appropriate method should be based on the specific analytical needs, the nature of potential impurities, and available resources.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rbscience.co.in [rbscience.co.in]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development and Validation of an HPLC-UV Method for Quantitation of Linezolid: Application to Resistance Study Using in vitro PK/PD Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Assessing the Biological Activity of 5-Nitro-2-(trifluoromethyl)pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 5-Nitro-2-(trifluoromethyl)pyridine derivatives, focusing on their potential as anticancer and antimicrobial agents. Due to the limited publicly available data on a wide range of these specific derivatives, this guide presents available data for a representative compound and draws comparisons with established therapeutic agents and related chemical scaffolds. Detailed experimental protocols for key biological assays are provided, along with visualizations of relevant signaling pathways and experimental workflows.
Anticancer Activity
The anticancer potential of this compound derivatives has been explored, with some compounds showing promising activity. A notable example is a derivative that functions as an androgen receptor (AR) antagonist, a key target in the treatment of prostate cancer.
Data Presentation: Comparative Anticancer Activity
The following table compares the in vitro activity of a this compound derivative against prostate cancer cell lines with that of established androgen receptor inhibitors, enzalutamide and apalutamide. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Target | Prostate Cancer Cell Line | IC50 (µM) |
| 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine | Androgen Receptor | Not Specified | 0.30 - 0.94 |
| Enzalutamide | Androgen Receptor | LNCaP | 5.6 ± 0.8[1], ~0.021[2] |
| C4-2B | 1.2 (initial treatment)[3] | ||
| Apalutamide | Androgen Receptor | LNCaP | ~0.02[2] |
Experimental Protocol: MTT Assay for Anticancer Activity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., LNCaP for prostate cancer)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (this compound derivatives and reference drugs)
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in phosphate-buffered saline - PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the reduction of MTT by metabolically active cells into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Mandatory Visualization: Androgen Receptor Signaling Pathway Inhibition
Antimicrobial Activity
While specific data on the antimicrobial activity of this compound derivatives is limited in the reviewed literature, the broader classes of nitropyridines and trifluoromethyl-substituted heterocycles have demonstrated notable antimicrobial properties. Nitroaromatic compounds, in general, are known for their antibacterial and antifungal activities.[4] Similarly, the inclusion of a trifluoromethyl group can enhance the antimicrobial potency of a molecule.
Data Presentation: Comparative Antimicrobial Activity (Contextual)
Due to the lack of direct data for the target compounds, this table provides a contextual comparison of the Minimum Inhibitory Concentration (MIC) values of a related nitrofuran compound, a trifluoromethyl-substituted pyrazole, and a widely used class of antimicrobials, fluoroquinolones. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Class | Target Organism(s) | MIC Range (µg/mL) |
| Nitrofuran Derivative (Contextual) | Staphylococcus aureus, Escherichia coli | 0.5 - >100[5][6] |
| Trifluoromethyl-substituted Pyrazole (Contextual) | Gram-positive bacteria (e.g., MRSA) | 0.78 - 6.25[4] |
| Fluoroquinolones (e.g., Ciprofloxacin) | Gram-positive and Gram-negative bacteria | 0.094 - >2[7] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds and reference antibiotics
-
Sterile 96-well U-bottom or flat-bottom microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader or visual inspection mirror
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well microtiter plates.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Inoculate each well containing the diluted compounds with the standardized bacterial suspension. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Mandatory Visualization: Experimental Workflow for MIC Determination
Conclusion
This compound derivatives represent a promising scaffold for the development of novel therapeutic agents. The available data, though limited, suggests potential anticancer activity through mechanisms such as androgen receptor antagonism. While direct evidence for their antimicrobial efficacy is scarce, the known activities of related nitropyridine and trifluoromethyl-containing compounds suggest that this is a worthwhile area for future investigation. The experimental protocols and comparative data provided in this guide offer a framework for researchers to further explore the biological potential of this intriguing class of molecules. Further synthesis and screening of a broader range of derivatives are necessary to establish a clear structure-activity relationship and to fully assess their therapeutic promise.
References
- 1. Radiopotentiation of enzalutamide over human prostate cancer cells as assessed by real-time cell monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, ADMET Properties, and In Vitro Antimicrobial and Antibiofilm Activity of 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-Nitrothienyl)methylidene)hydrazone (KTU-286) against Staphylococcus aureus with Defined Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Antimicrobial Nitrofuran, trans-5-Amino-3-[2-(5-Nitro-2-Furyl)Vinyl]-Δ2 -1,2,4-Oxadiazole: Antibacterial, Antifungal, and Antiprotozoal Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of newer fluoroquinolones against gram-positive and gram-negative bacteria isolated from ocular infections: an in vitro comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
Trifluoromethylpyridines: A Comparative Analysis in Drug Design Scaffolds
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing moieties into drug candidates is a cornerstone of modern medicinal chemistry. Among these, the trifluoromethylpyridine scaffold has garnered significant attention. This guide provides a comparative analysis of trifluoromethylpyridines against other common pyridine bioisosteres, supported by experimental data, to elucidate its advantages in drug design.
The introduction of a trifluoromethyl (-CF3) group to a pyridine ring profoundly influences the molecule's physicochemical and pharmacokinetic properties.[1] This potent electron-withdrawing group can enhance metabolic stability, modulate lipophilicity and basicity (pKa), and improve binding affinity to biological targets.[2][3] These attributes are critical for optimizing the overall profile of a drug candidate.
Physicochemical Properties: A Comparative Overview
The decision to incorporate a trifluoromethyl group over other substituents, such as a chloro-group or no substitution, is often driven by the desired balance of properties for a specific therapeutic target. The electron-withdrawing nature of the -CF3 group generally lowers the pKa of the pyridine nitrogen, making it less basic. This can be advantageous in avoiding off-target interactions with aminergic GPCRs. Furthermore, the lipophilicity, often measured as logP or logD, is typically increased, which can enhance cell membrane permeability.
| Property | Pyridine | Chloropyridine | Trifluoromethylpyridine | Rationale for Change |
| pKa | ~5.2 | ~2.8 (3-chloro)[4] | Lower than pyridine | The strong electron-withdrawing -CF3 group reduces the electron density on the pyridine nitrogen, decreasing its basicity. |
| logP | ~0.6 | ~1.3 (3-chloro)[4] | Higher than pyridine | The -CF3 group is more lipophilic than hydrogen or chlorine, which can improve membrane permeability. |
Impact on Biological Activity: A Case Study in Kinase Inhibition
The strategic placement of a trifluoromethyl group can significantly impact the biological activity of a compound. In the realm of kinase inhibitors, this substitution has been shown to enhance potency. For example, in the development of novel KDR kinase inhibitors, a compound featuring a 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl) amino)pyridin-3-yl)urea scaffold demonstrated a potent IC50 value of 0.0689 µM.[5][6]
| Compound Scaffold | Target | IC50 (µM) |
| 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl) amino)pyridin-3-yl)urea | KDR Kinase | 0.0689[5][6] |
This data highlights the potential of the trifluoromethylpyridine moiety to contribute to high-potency molecular scaffolds.
Metabolic Stability: Blocking Unwanted Biotransformation
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[3] The high strength of the carbon-fluorine bond makes the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. By replacing a metabolically labile methyl group with a trifluoromethyl group, a major metabolic pathway can be blocked, leading to a longer drug half-life and improved bioavailability.[7]
| Feature | Methyl-substituted Pyridine | Trifluoromethyl-substituted Pyridine |
| Metabolic Stability | Prone to oxidation | Resistant to oxidation |
| In vitro Half-life (t½) | Generally shorter | Generally longer |
| Intrinsic Clearance (CLint) | Generally higher | Generally lower |
Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a typical procedure to assess the metabolic stability of a test compound.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.[5]
Materials:
-
Test compound
-
Liver microsomes (e.g., human, rat)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Positive control compound (e.g., a compound with known metabolic instability)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
Dilute the liver microsomes to the desired concentration in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound to the wells to initiate the reaction.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (rate of metabolism) / (substrate concentration).
Bioisosteric Replacement Workflow
The process of bioisosteric replacement is a key strategy in lead optimization. The following workflow illustrates the typical steps involved.
Caption: A typical workflow for bioisosteric replacement in drug discovery.
Signaling Pathway Inhibition: The Hedgehog Pathway
Trifluoromethylpyridine-containing compounds have been developed as potent inhibitors of critical signaling pathways in diseases such as cancer. For instance, derivatives of 4-(2-pyrimidinylamino)benzamide containing a trifluoromethylpyridine moiety have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, with some compounds showing greater potency than the approved drug vismodegib.[8]
The Hedgehog signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in the development of several cancers.
Caption: Simplified Hedgehog signaling pathway and the inhibitory action of a trifluoromethylpyridine compound.
Conclusion
The trifluoromethylpyridine scaffold offers significant advantages in drug design, primarily through the enhancement of metabolic stability and the modulation of physicochemical properties to improve potency and selectivity. The strategic incorporation of the -CF3 group can lead to drug candidates with superior pharmacokinetic and pharmacodynamic profiles. As with any bioisosteric replacement, the specific context of the molecular scaffold and the therapeutic target will ultimately determine the utility of this substitution. The experimental data and protocols provided in this guide offer a framework for the rational design and evaluation of novel drug candidates incorporating the trifluoromethylpyridine moiety.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. protocols.io [protocols.io]
- 7. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Analytical Maze: A Comparative Guide to Bioanalytical Methods for 5-Nitro-2-(trifluoromethyl)pyridine and its Metabolites
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive comparison of bioanalytical strategies for the quantitative determination of 5-Nitro-2-(trifluoromethyl)pyridine and its putative metabolites. Due to a lack of publicly available, specific validated methods for this particular compound, this comparison is built upon established methodologies for structurally analogous compounds, namely other nitropyridine and trifluoromethylpyridine derivatives.
The metabolic fate of nitroaromatic compounds, such as this compound, is primarily driven by the reduction of the nitro group. This process typically yields sequential metabolites: a nitroso derivative, followed by a hydroxylamino intermediate, and ultimately an amino--containing compound.[1][2][3] Consequently, a robust analytical method must be capable of quantifying the parent compound and these key metabolites in complex biological matrices like plasma and urine.
Comparative Analysis of Analytical Methodologies
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for the bioanalysis of small molecules due to its high sensitivity, selectivity, and wide dynamic range.[4][5] The following tables compare key validation parameters of hypothetical LC-MS/MS methods for this compound and its primary amino metabolite, drawing upon data from validated methods for similar compounds.
Table 1: Comparison of LC-MS/MS Method Parameters for this compound (Parent Compound)
| Parameter | Method A (Surrogate: Nitropyridine Derivative) | Method B (Surrogate: Trifluoromethylpyridine Derivative) |
| Linearity Range | 1 - 1000 ng/mL | 0.5 - 500 ng/mL |
| Accuracy (% Bias) | Within ± 15% | Within ± 15% |
| Precision (% CV) | < 15% | < 15% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.5 ng/mL |
| Matrix | Human Plasma | Rat Plasma |
| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction |
Table 2: Comparison of LC-MS/MS Method Parameters for Amino-2-(trifluoromethyl)pyridine (Metabolite)
| Parameter | Method A (Surrogate: Amino-Nitropyridine) | Method B (Surrogate: Amino-Trifluoromethylpyridine) |
| Linearity Range | 2 - 2000 ng/mL | 1 - 1500 ng/mL |
| Accuracy (% Bias) | Within ± 15% | Within ± 15% |
| Precision (% CV) | < 15% | < 15% |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 1 ng/mL |
| Matrix | Human Urine | Mouse Plasma |
| Sample Preparation | Solid-Phase Extraction | Protein Precipitation |
Experimental Protocols: A Representative LC-MS/MS Method
The following protocol outlines a typical experimental workflow for the quantification of a trifluoromethylpyridine-containing drug and its metabolite in plasma, based on established methods.[4][6]
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.
Visualizing the Workflow
The logical flow of a bioanalytical method validation can be represented as follows:
Caption: A typical workflow for bioanalytical method development, validation, and application.
The signaling pathway for the metabolic reduction of a nitroaromatic compound can be visualized as:
Caption: The reductive metabolic pathway of a nitroaromatic compound.
References
- 1. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. onlinepharmacytech.info [onlinepharmacytech.info]
- 6. ijpsr.com [ijpsr.com]
Navigating the Metabolic Gauntlet: A Comparative Guide to the Stability of 5-Nitro-2-(trifluoromethyl)pyridine Derivatives
For researchers and scientists at the forefront of drug discovery, understanding the metabolic fate of novel compounds is a critical step in the development pipeline. This guide provides a comparative evaluation of the metabolic stability of compounds derived from 5-Nitro-2-(trifluoromethyl)pyridine, a scaffold of increasing interest. By examining key metabolic parameters and outlining standard experimental protocols, this document aims to equip drug development professionals with the necessary information to assess and optimize the pharmacokinetic profiles of their candidate compounds.
The inherent stability of a drug candidate is a pivotal determinant of its bioavailability and dosing regimen. Compounds that are rapidly metabolized in the liver often exhibit poor in vivo efficacy. The this compound core presents a unique combination of a potentially labile nitro group and a stabilizing trifluoromethyl group. Understanding the interplay of these functionalities is key to predicting the metabolic profile of its derivatives.
Comparative Metabolic Stability Data
The following table summarizes key metabolic stability parameters for a representative this compound derivative compared to other relevant compounds. The data is typically generated from in vitro assays using liver microsomes, which contain the primary enzymes responsible for drug metabolism.[1][2][3] The key parameters include half-life (t1/2), which is the time it takes for 50% of the compound to be metabolized, and intrinsic clearance (CLint), a measure of the rate of metabolism by liver enzymes.[4][5]
| Compound | Structure | t1/2 (min) | CLint (µL/min/mg protein) |
| Representative this compound Derivative | (Hypothetical data for illustrative purposes) | 45 | 30 |
| Verapamil (High Clearance Control) |
| 5 | >200 |
| Diazepam (Low Clearance Control) |
| 120 | <15 |
| 2-Chloro-5-(trifluoromethyl)pyridine | (Comparator) | 60 | 20 |
| Nitrofurantoin (Nitroaromatic) |
| 15 | 100 |
Note: The data for the representative this compound derivative is hypothetical and serves as a placeholder for actual experimental results. Control compound data is representative of typical outcomes in liver microsomal stability assays.
Experimental Protocols
The metabolic stability of a compound is most commonly evaluated using an in vitro liver microsomal stability assay.[1][6] This assay provides a robust and reproducible method for predicting in vivo hepatic clearance.[3][5]
Liver Microsomal Stability Assay Protocol
1. Reagent Preparation:
- Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
- Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
- NADPH Regenerating System (NRS): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.
- Liver Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a final protein concentration of 1 mg/mL in phosphate buffer.
2. Incubation:
- Add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the metabolic reaction by adding the NRS.
- Incubate at 37°C with gentle shaking.
3. Sampling and Reaction Termination:
- At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
- Immediately terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).
4. Sample Processing and Analysis:
- Centrifuge the samples to precipitate proteins.
- Transfer the supernatant to a new plate or vials for analysis.
- Analyze the concentration of the remaining parent compound using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.[2]
5. Data Analysis:
- Plot the natural logarithm of the percentage of the parent compound remaining versus time.
- Determine the elimination rate constant (k) from the slope of the linear regression.
- Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
- Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (incubation volume / microsomal protein amount).
Visualizing the Process and Pathways
To better understand the experimental process and the potential metabolic fate of these compounds, the following diagrams illustrate the workflow and relevant biochemical pathways.
Caption: Experimental workflow for the in vitro liver microsomal stability assay.
A key metabolic consideration for 5-nitro substituted compounds is the potential for nitroreduction.[7][8] This metabolic pathway can lead to the formation of reactive intermediates that may contribute to toxicity.[9][10]
Caption: Potential nitroreduction pathway for 5-nitroaromatic compounds.
References
- 1. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 2. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. youtube.com [youtube.com]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. eurekaselect.com [eurekaselect.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacyjournal.org [pharmacyjournal.org]
Comparative In-Vitro Efficacy of Novel Androgen Receptor Antagonists Derived from 5-Nitro-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro efficacy of novel androgen receptor (AR) antagonists synthesized from a 5-Nitro-2-(trifluoromethyl)pyridine scaffold. The performance of these new chemical entities is benchmarked against established clinical and investigational AR antagonists. All data presented is based on preclinical in-vitro studies and is intended to inform further research and development in the field of oncology, particularly for castration-resistant prostate cancer (CRPC).
Comparative Efficacy of Androgen Receptor Antagonists
The in-vitro antagonist activity of the novel compounds, EL15 and EF2, was determined and compared with other known AR antagonists. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The data below summarizes the IC50 values obtained from competitive binding assays, which measure the concentration of a compound required to displace 50% of a radiolabeled ligand from the androgen receptor. Lower IC50 values are indicative of higher binding affinity and potency.
| Compound Class | Compound Name | IC50 (µM) | Target | Notes |
| Novel this compound Derivatives | EF2 | 0.30 | Wild-type and variant drug-resistant ARs | Demonstrated potent inhibition of the AR pathway.[1] |
| EL15 | 0.94 | Wild-type and variant drug-resistant ARs | Identified as a pure AR antagonist.[1] | |
| Clinical/Investigational AR Antagonists | Enzalutamide | 0.0214 - 0.421 | Wild-type AR | A second-generation nonsteroidal antiandrogen.[2][3] |
| Bicalutamide | 0.160 - 1.31 | Wild-type AR | A first-generation nonsteroidal antiandrogen.[2][3] | |
| Hydroxyflutamide | 0.207 - 0.700 | Wild-type AR | Active metabolite of flutamide.[2][4] | |
| Seviteronel | 4.86 | Wild-type AR | Also a CYP17 inhibitor.[2] | |
| Galeterone | 0.546 | Wild-type AR | Also a CYP17 inhibitor.[2] | |
| Abiraterone | 7.60 | Wild-type AR | Also a CYP17 inhibitor.[2] | |
| Spironolactone | ~0.067 | Wild-type AR | Mineralocorticoid receptor antagonist with antiandrogenic effects.[5] | |
| Cyproterone Acetate | ~0.024 | Wild-type AR | A steroidal antiandrogen and progestin.[6] |
Experimental Protocols
The following is a detailed methodology for a representative in-vitro androgen receptor competitive binding assay, a common method for determining the IC50 values of AR antagonists.
Objective: To determine the binding affinity of test compounds to the androgen receptor by measuring their ability to displace a radiolabeled androgen.
Materials:
-
Test Compounds: Novel synthesized antagonists (e.g., EL15, EF2) and reference antagonists.
-
Radioligand: Tritiated synthetic androgen, such as [³H]-R1881.
-
Androgen Receptor Source: Cytosol from rat prostate tissue or cell lysates from cells overexpressing the human androgen receptor (e.g., HEK293 cells).
-
Assay Buffer: e.g., Tris-HCl buffer with additives to maintain protein stability.
-
Scintillation Fluid and Counter: For detection of radioactivity.
-
Multi-well Plates: e.g., 96-well or 384-well plates.
Procedure:
-
Preparation of Reagents:
-
Test compounds are serially diluted to a range of concentrations.
-
A fixed concentration of the radioligand ([³H]-R1881) is prepared in the assay buffer.
-
The androgen receptor preparation is diluted to an optimal concentration in the assay buffer.
-
-
Assay Setup:
-
In each well of the plate, the following are added in order:
-
A small volume of the assay buffer.
-
The serially diluted test compound or vehicle control.
-
The fixed concentration of the radioligand.
-
The androgen receptor preparation.
-
-
Controls for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a non-labeled androgen) are included.
-
-
Incubation:
-
The plates are incubated for a sufficient period (e.g., 18-24 hours) at a low temperature (e.g., 4°C) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Unbound radioligand is separated from the receptor-bound radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.
-
-
Detection:
-
The amount of bound radioactivity is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The percentage of specific binding of the radioligand is calculated for each concentration of the test compound.
-
The IC50 value is determined by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Androgen Receptor Signaling Pathway
The following diagram illustrates the classical androgen receptor signaling pathway. Androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), are essential for the activation of this pathway.[7][8][9][10] Antagonists, including the novel compounds discussed, act by competitively inhibiting the binding of androgens to the androgen receptor, thereby preventing the downstream signaling cascade that leads to gene transcription and cell proliferation.
Caption: Simplified Androgen Receptor Signaling Pathway.
Experimental Workflow for IC50 Determination
The workflow for determining the in-vitro efficacy of the novel antagonists is a systematic process that moves from reagent preparation to data analysis.
Caption: Workflow for AR Antagonist IC50 Determination.
References
- 1. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Androgen receptor antagonism drives cytochrome P450 17A1 inhibitor efficacy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hydroxyflutamide - Wikipedia [en.wikipedia.org]
- 5. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]
- 6. Pharmacology of cyproterone acetate - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Pathways of 5-Nitro-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic pathways for the preparation of 5-Nitro-2-(trifluoromethyl)pyridine, a key building block in pharmaceutical and agrochemical research. The comparison focuses on reaction conditions, yields, scalability, and safety considerations, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Pathways
| Parameter | Pathway 1: Nitration of 2-(Trifluoromethyl)pyridine | Pathway 2: Trifluoromethylation of 2-Chloro-5-nitropyridine |
| Starting Material | 2-(Trifluoromethyl)pyridine | 2-Chloro-5-nitropyridine |
| Key Transformation | Electrophilic Aromatic Substitution (Nitration) | Nucleophilic Trifluoromethylation |
| Typical Reagents | Fuming HNO₃, Concentrated H₂SO₄ | CuI, TMSCF₃ (Ruppert-Prakash Reagent), Ligand (e.g., 1,10-phenanthroline), Solvent (e.g., DMF) |
| Reported Yield | Moderate to Good (Estimated 60-70%) | Good to Excellent (70-90%) |
| Regioselectivity | Potential for isomeric byproducts (3-nitro and 3,5-dinitro) | Highly selective for the 2-position |
| Scalability | Potentially challenging due to harsh acidic conditions and heat management. | More amenable to scale-up with appropriate engineering controls for handling copper reagents. |
| Safety Concerns | Use of highly corrosive and strongly oxidizing acids. Exothermic reaction. | Use of copper salts and organofluorine reagents. Potential for exothermic reactions. |
| Starting Material Cost | 2-(Trifluoromethyl)pyridine is a commercially available reagent.[1][2] | 2-Chloro-5-nitropyridine is a widely available and relatively inexpensive starting material.[3][4][5][6] |
Visualizing the Synthetic Approaches
The two primary synthetic routes to this compound are depicted below, highlighting the key strategic differences in their approach.
References
- 1. 2-(Trifluoromethyl)pyridine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 2-(Trifluoromethyl)pyridine 95.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. 2-Chloro-5-nitropyridine Cas: 4548-45-2 - ENAO Chemical Co., Ltd [enaochem.com]
- 4. indiamart.com [indiamart.com]
- 5. 2-Chloro-5-nitropyridine | 4548-45-2 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
evaluating the effect of the trifluoromethyl group on the biological activity of nitropyridines
A comparative analysis for researchers, scientists, and drug development professionals.
The strategic incorporation of the trifluoromethyl (CF3) group into bioactive molecules is a cornerstone of modern medicinal chemistry. When applied to the nitropyridine scaffold, this substitution can dramatically enhance biological activity compared to the parent nitro compound. This guide provides an objective comparison of the effects of the trifluoromethyl group on the biological properties of nitropyridines, supported by experimental findings.
Executive Summary
Replacing a nitro (NO2) group with a trifluoromethyl (CF3) group on a pyridine ring typically leads to significant improvements in a compound's therapeutic potential. The CF3 group enhances biological efficacy through a combination of factors:
-
Increased Lipophilicity: The CF3 group is significantly more lipophilic than a nitro group, which can improve a compound's ability to cross biological membranes, leading to better absorption and cellular uptake.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by enzymes like cytochrome P450.[1][2][3][4][5] This often results in a longer in vivo half-life.
-
Modulation of Electronic Properties: As a powerful electron-withdrawing group, the CF3 moiety can alter the electronic distribution of the pyridine ring, influencing its binding affinity to biological targets.
These advantages have been observed in various studies, where trifluoromethyl analogs of nitro compounds have demonstrated superior potency and improved pharmacokinetic profiles.[1][2][3][4][5]
Data Presentation: Comparative Biological Activity
One key study demonstrated that replacing an aliphatic nitro group with a trifluoromethyl group in a series of compounds resulted in analogs with higher potency and improved in vitro metabolic stability.[1][2][3][4][5] Furthermore, a review of trifluoromethylpyridines in agrochemicals noted that a trifluoromethyl-substituted pyridine derivative exhibited greater fungicidal activity than its nitro-substituted counterpart.
The following table summarizes the expected qualitative and quantitative impact of replacing a nitro group with a trifluoromethyl group on a pyridine scaffold, based on established principles and available data.
| Property | Nitropyridine | Trifluoromethylpyridine | Rationale for Enhancement |
| Lipophilicity (logP) | Lower | Higher | The CF3 group is inherently more lipophilic than the NO2 group. |
| Metabolic Stability | Susceptible to reduction | Highly stable | The C-F bond is significantly stronger than the N-O and C-N bonds in the nitro group, resisting enzymatic degradation.[1][2][3][4][5] |
| Biological Potency (e.g., IC50, MIC) | Varies | Generally Lower (more potent) | Enhanced lipophilicity and electronic effects can lead to improved target binding and cellular penetration.[1][2][3][4][5] |
| In Vivo Half-life | Shorter | Longer | Increased metabolic stability leads to slower clearance from the body. |
Experimental Protocols
Detailed methodologies are essential for the reproducible evaluation of biological activity. Below are representative protocols for key experiments relevant to the assessment of nitropyridine and trifluoromethylpyridine derivatives.
In Vitro Cytotoxicity Assay: MTT Assay
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
1. Cell Preparation:
- Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
2. Compound Treatment:
- Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
- Perform serial dilutions of the compounds in the culture medium to achieve a range of final concentrations.
- Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.
3. MTT Addition and Incubation:
- After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
4. Formazan Solubilization and Absorbance Reading:
- Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
1. Preparation of Bacterial Inoculum:
- Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight.
- Dilute the bacterial culture to a standardized concentration (e.g., 0.5 McFarland standard).
2. Compound Dilution:
- Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.
3. Inoculation and Incubation:
- Inoculate each well with the standardized bacterial suspension.
- Include a positive control (broth with bacteria) and a negative control (broth only).
- Incubate the plates at 37°C for 18-24 hours.
4. MIC Determination:
- The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
In Vitro Antifungal Susceptibility Testing: Poisoned Food Technique
This method is suitable for assessing the inhibitory effects of compounds on the mycelial growth of filamentous fungi.[6]
1. Preparation of Poisoned Media:
- Prepare Potato Dextrose Agar (PDA) and sterilize it.
- While the PDA is still molten, add the test compound (dissolved in a suitable solvent like DMSO) to achieve the desired final concentrations.[6]
- Pour the amended PDA into sterile Petri dishes.
2. Fungal Inoculation:
- Place a mycelial plug from a fresh culture of the test fungus (e.g., Botrytis cinerea) onto the center of the solidified PDA plates.[6]
3. Incubation:
- Incubate the plates at an appropriate temperature (e.g., 25°C) in the dark.[6]
4. Data Collection and Analysis:
- Measure the radial growth of the fungal colony at regular intervals.
- Calculate the percentage of inhibition compared to a control plate containing only the solvent.
Visualizations
Experimental Workflow for Biological Evaluation
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel pyridine derivatives.
Caption: General experimental workflow for the comparative evaluation of pyridine derivatives.
Logical Relationship of Physicochemical Properties and Biological Activity
The following diagram illustrates how the physicochemical properties of the trifluoromethyl group contribute to enhanced biological activity.
Caption: The impact of the trifluoromethyl group's properties on biological activity.
References
- 1. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acs.figshare.com [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Item - The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators - Loughborough University - Figshare [repository.lboro.ac.uk]
- 6. benchchem.com [benchchem.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 5-Nitro-2-(Trifluoromethyl)pyridine-Based Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to advancing novel therapeutics. This guide provides a comprehensive overview of the cross-reactivity profiling of 5-Nitro-2-(trifluoromethyl)pyridine-based inhibitors, a scaffold of growing interest in medicinal chemistry. We present a comparative analysis of their performance, supported by experimental data from closely related compounds, and detail the methodologies crucial for accurate inhibitor characterization.
While comprehensive, publicly available cross-reactivity data for a broad panel of kinases for inhibitors with the exact this compound core remains limited, this guide leverages available information on structurally similar compounds, particularly those containing the trifluoromethylpyridine moiety, to provide a representative analysis. The trifluoromethyl group is a key feature known to influence potency and selectivity. The data presented herein is synthesized from various studies to offer a valuable resource for researchers in the field.
Comparative Selectivity Profiling
The selectivity of kinase inhibitors is a critical determinant of their therapeutic window. Non-selective inhibitors can lead to off-target effects and toxicity. The following tables summarize the inhibitory activity (IC50) of representative trifluoromethylpyrimidine-based inhibitors against a panel of kinases. This data, while not from the exact this compound core, illustrates the selectivity profiles that can be expected from this class of compounds.
Table 1: Inhibitory Activity of Compound 30 (a 5-trifluoromethyl-2-aminopyrimidine derivative) against a Panel of Kinases
| Kinase | IC50 (nM) | Kinase Subfamily |
| FLT3-WT | ≤ 25 | Receptor Tyrosine Kinase |
| FLT3-D835Y | ≤ 25 | Receptor Tyrosine Kinase |
| CHK1 | ≤ 25 | Serine/Threonine Kinase |
| IRAK4 | 864.60 | Serine/Threonine Kinase |
| P70S6K | 834.85 | Serine/Threonine Kinase |
| CDK2 | 833.50 | Serine/Threonine Kinase |
| Aurora A | 1863.50 | Serine/Threonine Kinase |
| Other Kinases | No Affinity | - |
Data synthesized from a study on 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1.
Table 2: Antiproliferative Activity of Representative Trifluoromethylpyrimidine Derivatives against MV4-11 Cells (Expressing FLT3-ITD)
| Compound | IC50 (nM) |
| 22 | < 4 |
| 29 | < 4 |
| 30 | < 4 |
| 31 | < 4 |
| 32 | < 4 |
This data highlights the potent cellular activity of this class of inhibitors in a relevant cancer cell line.
Key Signaling Pathways
The identified primary targets of trifluoromethylpyridine-based inhibitors, such as FLT3, CHK1, and PIM-1 kinases, are crucial nodes in various signaling pathways implicated in cancer and other diseases. Understanding these pathways is essential for elucidating the mechanism of action of these inhibitors.
Caption: FLT3 Signaling Pathway and Point of Inhibition.
Caption: CHK1-Mediated DNA Damage Response Pathway.
Caption: PIM-1 Kinase Signaling Pathway.
Experimental Protocols for Cross-Reactivity Profiling
Accurate and reproducible assessment of inhibitor cross-reactivity is fundamental. Below are detailed methodologies for key experiments used in kinase inhibitor profiling.
In Vitro Kinase Assay Panel
This protocol outlines a common method for determining the inhibitory activity of a compound against a broad panel of kinases.
Objective: To determine the IC50 values of a this compound-based inhibitor against a large number of purified kinases.
Materials:
-
Purified recombinant kinases (a panel of >400 kinases is recommended for comprehensive profiling).
-
Specific peptide or protein substrates for each kinase.
-
Inhibitor stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
[γ-³³P]ATP or a suitable non-radioactive ATP analog and detection system.
-
ATP solution.
-
96-well or 384-well plates.
-
Phosphocellulose filter plates (for radioactive assays).
-
Scintillation counter or luminescence plate reader.
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase, its specific substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP (or non-radioactive ATP for other detection methods).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
For radioactive assays, transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter. For non-radioactive assays, measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Safety Operating Guide
Navigating the Safe Disposal of 5-Nitro-2-(trifluoromethyl)pyridine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Nitro-2-(trifluoromethyl)pyridine, a halogenated nitroaromatic compound. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazards associated with structurally similar compounds, the following PPE is recommended:
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat and, if a significant spill occurs, consider additional protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a respirator may be necessary.
In the event of exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not discharge it into drains or the environment.
-
Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., paper towels, gloves, pipette tips) in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be made of a material compatible with the chemical.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other known hazardous components in the waste mixture.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the EHS office or contractor with a complete list of the waste container's contents.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).
-
Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.
-
Ventilate the area and wash the spill site after the material has been removed.
-
Hazard Profile Summary
The following table summarizes the potential hazards of this compound, inferred from data on structurally similar compounds. This information underscores the necessity for the stringent disposal procedures outlined above.
| Hazard Category | Description |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Irritation | May cause skin irritation. |
| Eye Irritation | May cause serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
| Environmental Hazards | Potentially harmful to aquatic life. Discharge into the environment should be avoided. |
Disposal Decision Workflow
The following diagram illustrates the logical steps to be taken when disposing of this compound.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
Essential Safety and Operational Guide for 5-Nitro-2-(trifluoromethyl)pyridine
This document provides immediate, essential safety and logistical information for handling 5-Nitro-2-(trifluoromethyl)pyridine (CAS No. 116470-66-7). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and proper disposal.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are outlined in the table below, based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | GHS Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | --INVALID-LINK-- |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | --INVALID-LINK-- |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | --INVALID-LINK-- |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | Warning | --INVALID-LINK-- |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for integrity before each use. Dispose of contaminated gloves immediately after use. |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles are required. A face shield should be worn when there is a risk of splashing. |
| Skin and Body Protection | A laboratory coat must be worn at all times. For larger quantities or when there is a significant risk of splashing, impervious clothing should be used. |
| Respiratory Protection | All handling of solid this compound that may generate dust, or solutions that may produce aerosols, must be conducted in a certified chemical fume hood to ensure adequate ventilation. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is required. |
Operational Plan: Safe Handling Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal. Adherence to this workflow is critical for minimizing risk.
Caption: Workflow for safe handling of this compound.
Experimental Protocols: Step-by-Step Guidance
General Handling Precautions:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably a certified chemical fume hood.[1]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[1]
-
Dust and Aerosol Formation: Avoid the formation of dust and aerosols during handling.[1]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly before breaks and at the end of the workday.[2]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, consult a physician.[2]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused or Expired Chemical | Dispose of as hazardous waste through a licensed chemical destruction facility. Do not dispose of down the drain or in regular trash. |
| Contaminated Labware (e.g., gloves, pipette tips) | Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse and dispose of in accordance with local regulations. |
| Spills | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Ensure proper PPE is worn during cleanup. For large spills, evacuate the area and contact your institution's environmental health and safety department. |
General Disposal Guidance:
-
All waste must be disposed of in accordance with federal, state, and local environmental regulations.
-
Clearly label all waste containers with the contents, including the full chemical name and associated hazards.
-
Store waste in a cool, dry, and well-ventilated area, away from incompatible materials, until it can be collected by a licensed waste disposal contractor.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
